Product packaging for Cromoglycate(2-)(Cat. No.:)

Cromoglycate(2-)

Cat. No.: B1211774
M. Wt: 466.3 g/mol
InChI Key: IMZMKUWMOSJXDT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cromoglycate(2-) is the anionic form of cromoglicic acid (also known as cromolyn), a well-characterized chromone complex traditionally described as a mast cell stabilizer . The disodium salt of this compound, Cromolyn Sodium, is widely used in research to study the underlying mechanisms of the allergic response . Its primary researched value lies in its ability to inhibit the release of inflammatory chemical mediators, such as histamine and the slow-reacting substance of anaphylaxis (SRS-A), from sensitized mast cells upon exposure to specific antigens . This mechanism is non-steroidal and is considered prophylactic, preventing the initiation of the allergic cascade rather than reversing established symptoms . While the precise molecular mechanism is not fully elucidated, it is known to modulate the allergic response to antigen-antibody interactions, thereby preventing the subsequent formation or release of toxic or inflammatory mediators . Beyond its classical role, recent research also suggests cromolyn sodium may act by inhibiting the response of sensory C fibers and has been investigated for potential roles in influencing chloride channels and calcium influx . It is a crucial tool for in vitro and in vivo studies focused on conditions like asthma, allergic conjunctivitis, mastocytosis, and other mast cell-mediated processes . Researchers should note that some studies, particularly in mouse models, have questioned the effectiveness and selectivity of cromolyn as a mast cell inhibitor, highlighting the importance of model-specific validation . The compound has the molecular formula C23H14Na2O11 and an average molecular mass of 512.334 g/mol . This product is provided as a high-purity reagent strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H14O11-2 B1211774 Cromoglycate(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H14O11-2

Molecular Weight

466.3 g/mol

IUPAC Name

5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate

InChI

InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)/p-2

InChI Key

IMZMKUWMOSJXDT-UHFFFAOYSA-L

SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-]

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-]

Synonyms

Aarane
Acid, Cromoglicic
Acid, Cromoglycic
Bicromat Spray
Cromoglicic Acid
Cromoglycate
Cromoglycate, Disodium
Cromoglycate, Sodium
Cromoglycic Acid
Cromolyn
Cromolyn Sodium
Disodium Cromoglycate
FPL 670
FPL-670
FPL670
Intal
Lomudal
Nalcrom
Nasalcrom
Opticrom
Sodium Cromoglycate
Vicrom

Origin of Product

United States

Elucidation of Molecular Mechanisms:a Primary Area of Ongoing Research is the Precise Identification of Cromoglycate S Molecular Targets. the Long Held Theory of Mast Cell Stabilization is Now Considered Incomplete.wikipedia.orgfrontiersin.orgcurrent Investigations Are Focused on Its Interactions with Other Cellular Components. Research Suggests That Cromoglycate May Act By:

Inhibiting Ion Channels: Studies have shown it can partially inhibit chloride channels and may also modulate calcium influx, which is critical for cellular activation processes in various cell types. wikipedia.orgresearchgate.netslideshare.net

Modulating Neuronal Pathways: A significant body of research indicates that cromoglycate can inhibit the activation of sensory C fibers, which are unmyelinated nerve fibers involved in triggering reflex responses to irritants. wikipedia.orgnih.gov

Affecting Other Inflammatory Cells: Beyond mast cells, cromoglycate has demonstrated inhibitory effects on other key cells in the inflammatory cascade, including macrophages, eosinophils, and monocytes. nih.gov It may also inhibit the release of certain cytokines from T-cells. wikipedia.org

Interacting with G Protein-Coupled Receptors (GPCRs): While not a direct GPCR agonist or antagonist, its effects on inflammatory pathways are relevant to GPCR signaling, a major target class for asthma therapeutics. nih.govwikipedia.org Furthermore, cromoglycate is known to bind the S100P protein, disrupting its interaction with the Receptor for Advanced Glycation Endproducts (RAGE), a key signaling axis in inflammation. wikipedia.org

Exploration of New Therapeutic Fields:the Anti Inflammatory and Cell Stabilizing Properties of Cromoglycate Have Prompted Its Investigation in a Range of Conditions Far Removed from Its Original Application. Active Research is Underway to Evaluate Its Potential In:

Classic Synthetic Routes to the Cromone Core and its Analogs

The foundational synthesis of the cromone core, the key structural motif in Cromoglycate(2-), has traditionally involved several key steps. A common starting material for this synthesis is 2,6-dihydroxyacetophenone.

One of the classical and widely cited methods involves the following sequence of reactions:

Condensation: The synthesis typically begins with the condensation of 2,6-dihydroxyacetophenone with a dielectrophile that will form the central linker. In the case of cromoglicic acid, this is often 1,3-dibromo-2-propanol or epichlorohydrin, which reacts under alkaline conditions to yield 1,3-bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane. phenomenex.com This intermediate possesses two o-hydroxyacetophenone moieties linked by a propan-2-ol bridge.

Cyclization: The subsequent and crucial step is the double cyclization to form the two chromone (B188151) rings. This is achieved by reacting the intermediate with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. phenomenex.comchiralpedia.com This reaction proceeds through a Claisen condensation followed by an intramolecular cyclization and dehydration to form the diethyl ester of cromoglicic acid.

Saponification: The final step is the hydrolysis of the diethyl ester using a base like sodium hydroxide to yield the disodium (B8443419) salt of cromoglicic acid, which is the stable form of Cromoglycate(2-). chiralpedia.com

While effective, these classic routes can sometimes be associated with harsh reaction conditions and the formation of byproducts, which has prompted the development of more refined synthetic strategies. phenomenex.com

Contemporary Chemical Synthesis Strategies for Cromoglycate(2-)

Modern synthetic approaches to Cromoglycate(2-) have focused on improving the efficiency and yield of the classic routes by modifying the reaction sequence. One notable contemporary strategy involves a multi-step process that aims to circumvent the formation of polymeric byproducts often encountered in the classic one-pot condensation.

A key innovation in this contemporary approach is the initial formation of a single chromone ring before the linking step:

Initial Cyclization: 2,6-Dihydroxyacetophenone is first reacted with diethyl oxalate in the presence of a base like sodium ethoxide or sodium methoxide to form 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester. phenomenex.com This step effectively protects one of the phenolic hydroxyl groups as part of the chromone ring system.

Controlled Condensation: The resulting chromone intermediate is then reacted with a linking agent such as 1,3-dibromo-2-propanol or epichlorohydrin. Because only one reactive phenolic hydroxyl group is available on each of two chromone molecules, this method provides greater control over the condensation reaction and significantly reduces the likelihood of polymerization. phenomenex.com

Final Saponification: Similar to the classic route, the synthesis is completed by the saponification of the resulting diethyl ester to afford the disodium salt of cromoglicic acid. phenomenex.com

Synthesis of Asymmetric Cromoglycate(2-) Derivatives

Cromoglicic acid possesses a chiral center at the 2-position of the propane linker, and therefore exists as a racemic mixture of two enantiomers. While the commercially available drug is a racemate, the synthesis of enantiomerically pure or enriched asymmetric derivatives of Cromoglycate(2-) is an area of interest for potentially elucidating differential biological activities of the individual enantiomers.

However, specific methods for the direct asymmetric synthesis of Cromoglycate(2-) or its enantiomeric resolution are not extensively detailed in readily available scientific literature. General principles of asymmetric synthesis and chiral resolution that could theoretically be applied include:

Chiral Pool Synthesis: Utilizing a chiral starting material for the linker, such as an enantiomerically pure derivative of epichlorohydrin or a related three-carbon unit, to introduce stereochemistry from the outset.

Chiral Catalysis: Employing a chiral catalyst to influence the stereochemical outcome of one of the key bond-forming reactions, such as the initial condensation step.

Chiral Resolution: Separating the enantiomers of a racemic intermediate or the final product. This can be achieved through several techniques:

Formation of Diastereomeric Salts: Reacting the racemic cromoglicic acid with a chiral resolving agent (a chiral base) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties. libretexts.org

Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to directly separate the enantiomers. nih.govlibretexts.org

While these methods are standard in chiral chemistry, their specific application to the synthesis of asymmetric Cromoglycate(2-) derivatives requires further investigation and development.

Macromolecular Conjugation and Controlled Release Systems for Cromoglycate(2-)

To improve the pharmacokinetic profile and enable controlled release, Cromoglycate(2-) has been covalently conjugated to macromolecular carriers. Polysaccharides, with their biocompatibility and biodegradability, have been explored for this purpose.

Covalent Attachment to Polymeric Carriers (e.g., Dextran (B179266), Inulin)

Dextran Conjugates:

Cromoglicic acid has been successfully conjugated to dextran, a biocompatible polysaccharide. Two primary methods have been reported for this covalent attachment:

Acid Chloride Method: This involves converting the carboxylic acid groups of cromoglicic acid to more reactive acid chlorides using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride can then react with the hydroxyl groups of dextran to form ester linkages.

Imidazolide Intermediate Method: A milder and often more efficient approach involves the activation of the carboxylic acid groups of cromoglicic acid with a coupling agent such as 1,1'-carbonyldiimidazole (CDI). This forms a reactive imidazolide intermediate that readily reacts with the hydroxyl groups of dextran to form an ester bond.

Studies have shown that the drug loading and release kinetics can be controlled by varying the reaction conditions and the method of conjugation.

Inulin (B196767) Conjugates:

While specific examples of Cromoglycate(2-) conjugated to inulin are not prominently featured in the reviewed literature, the chemical principles for such a conjugation are well-established for other drugs. Inulin, a naturally occurring polysaccharide, possesses abundant hydroxyl groups that can be functionalized for drug attachment. researchgate.netnih.gov A common strategy involves the oxidation of inulin's vicinal diols with an oxidizing agent like sodium periodate to generate reactive aldehyde groups. These aldehydes can then be coupled to a drug containing a primary amine or a hydrazide moiety through the formation of a Schiff base or a hydrazone linkage, respectively. nih.gov For a drug like cromoglicic acid, derivatization to introduce a suitable functional group for coupling would be a necessary preliminary step.

Exploration of Linker Chemistries for Conjugate Formation

The nature of the chemical linker used to attach Cromoglycate(2-) to a polymeric carrier is crucial as it dictates the stability of the conjugate and the mechanism of drug release.

Ester Linkages: As seen in the dextran conjugates, ester bonds are a common choice for linking carboxylic acid-containing drugs to hydroxyl-rich polymers. These linkages can be susceptible to hydrolysis under physiological conditions, allowing for gradual drug release. The rate of hydrolysis can be influenced by the steric and electronic environment around the ester bond.

Amide Linkages: Amide bonds are generally more stable to hydrolysis than ester bonds. researchgate.net To form an amide linkage with a polysaccharide, either the drug or the polymer would need to be functionalized with an amine group. For instance, new amide derivatives of cromoglicic acid have been synthesized by reacting it with various amino-containing drugs after converting the carboxylic acid to an acid chloride. researchgate.net This demonstrates the feasibility of forming amide bonds with the cromoglycate structure.

"Smart" Linkers: More advanced strategies involve the use of "smart" linkers that are designed to cleave in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes. nih.gov Examples include:

Hydrazone Linkers: These are acid-sensitive and can be used to trigger drug release in the acidic microenvironment of tumors or within endosomes/lysosomes. nih.gov

Disulfide Linkers: These are stable in the bloodstream but are cleaved in the reducing environment inside cells.

Peptide Linkers: These can be designed to be substrates for specific enzymes that are overexpressed in target tissues. researchgate.net

The choice of linker chemistry is a critical design element in the development of effective macromolecular conjugates of Cromoglycate(2-) for controlled and targeted drug delivery.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Cromoglycate(2-) due to its versatility and efficiency in separating complex mixtures. openaccessjournals.comwikipedia.org This method relies on a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. wikipedia.org The differential interactions of the analyte with the stationary phase lead to its separation from other components. wikipedia.org

Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed HPLC mode for Cromoglycate(2-) analysis. bepls.comnih.govresearchgate.net In this technique, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. bepls.comnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Several studies have detailed the development and validation of RP-HPLC methods for the quantification of sodium cromoglicate. For instance, a method utilizing a C18 column with a mobile phase of methanol (B129727) and phosphate (B84403) buffer (50:50 v/v) at pH 2.3 has been described, with detection performed at 326 nm. nih.govresearchgate.net This method demonstrated a linear range of 0.05-0.5 µg/mL. nih.govresearchgate.net Another study reported an RP-HPLC method using a C-18 column and a mobile phase consisting of 0.1% perchloric acid and acetonitrile (B52724) (80:20 v/v), with detection at 272 nm, yielding a retention time of 4.59 minutes. bepls.com

The versatility of RP-HPLC is further highlighted in its application for the simultaneous determination of Cromoglycate(2-) with other drugs, such as fluorometholone (B1672912) and tetrahydrozoline (B7765393) hydrochloride. nih.gov For the analysis of Cromoglycate(2-) with fluorometholone, an isocratic elution on a C18 column with a mobile phase of methanol-water (70:30, v/v) adjusted to pH 2.5 was effective. nih.gov

Table 1: Exemplary RP-HPLC Methods for Cromoglycate(2-) Analysis

Stationary PhaseMobile PhaseDetection Wavelength (nm)Linearity Range (µg/mL)Retention Time (min)Reference
C18Methanol: Phosphate buffer (50:50 v/v), pH 2.33260.05-0.5Not Specified nih.govresearchgate.net
C180.1% Perchloric acid: Acetonitrile (80:20 v/v)27240-604.59 bepls.com
C18Methanol:Water (70:30, v/v), pH 2.524010-500 (for SCG)Not Specified nih.gov
C8Acetonitrile: 50 mM Potassium dihydrogen orthophosphate (40:60, v/v)215 (for THZ), 240 (for FLU)5-60 (for THZ), 5-80 (for FLU)Not Specified nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mechanism that is particularly useful for highly polar compounds like Cromoglycate(2-). wikipedia.orgnih.gov HILIC employs a polar stationary phase (e.g., silica (B1680970), amino, or amide-bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer. nih.govresearchgate.net The retention mechanism is primarily based on the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase. nih.gov

While specific HILIC methods for Cromoglycate(2-) are less commonly detailed in readily available literature compared to RP-HPLC, the principles of HILIC make it a highly suitable technique. The use of HILIC can be advantageous due to the high organic content of the mobile phase, which can lead to enhanced ionization efficiency when coupled with mass spectrometry (MS) detectors. researchgate.netnih.gov The separation in HILIC is influenced by factors such as the composition of the mobile phase, buffer concentration, and column temperature. chromatographyonline.com

Spectrophotometric and Chemometric Approaches

Spectrophotometric methods, often enhanced by chemometric techniques, offer simple, rapid, and cost-effective alternatives to chromatographic methods for the analysis of Cromoglycate(2-). mdpi.comresearchgate.net These methods are based on the measurement of the absorption of ultraviolet or visible light by the analyte.

Derivative Spectrophotometry

Derivative spectrophotometry is a powerful technique for resolving overlapping spectra of different components in a mixture without the need for prior separation. science.govcore.ac.uk This method involves calculating the first, second, or higher-order derivative of the absorbance spectrum. By doing so, subtle spectral features are enhanced, and broad absorption bands are transformed into sharper, more defined peaks, allowing for the quantification of an analyte in the presence of interfering substances.

For the simultaneous determination of sodium cromoglicate and another compound, a first derivative spectrophotometric method has been successfully applied. eurjchem.comtsijournals.com In one such method for analyzing a binary mixture, the first derivative of the ratio spectra was utilized. eurjchem.com This approach involves dividing the absorption spectrum of the mixture by the spectrum of one of the components (the divisor) and then calculating the derivative of the resulting ratio spectrum.

Ratio-Based Spectrophotometric Methods

Ratio-based spectrophotometric methods are another set of techniques designed to handle spectral overlap in multicomponent analysis. researchgate.neteurjchem.com These methods manipulate the ratio of the absorption spectra of the mixture and a standard solution of one of the components.

One such method is the ratio difference spectrophotometric method, which has been applied for the determination of a binary mixture of sodium cromoglicate and fluorometholone. researchgate.net This technique involves selecting two wavelengths on the ratio spectrum and subtracting the amplitudes at these points, which cancels out the contribution of the interfering component. Another approach is the derivative compensation ratio technique, which has been used for the simultaneous determination of sodium cromoglicate and xylometazoline (B1196259) hydrochloride. tsijournals.comhakon-art.com

Mean Centering of Ratio Spectra (MCR)

The Mean Centering of Ratio Spectra (MCR) is a sophisticated chemometric-assisted spectrophotometric method that further enhances the resolution of complex mixtures. mdpi.comnih.gov This method involves dividing the absorption spectra of the mixture by a standard spectrum of one of the components, followed by mean centering the resulting ratio spectra. mdpi.comscience.govresearchgate.net

A study on the determination of sodium cromoglicate and fluorometholone in an ophthalmic solution utilized the MCR method. nih.gov The linearity range for sodium cromoglicate was found to be 2.5-35 µg/mL. nih.gov Another advanced application of MCR was in the stability-indicating assay of cromolyn (B99618) sodium and its alkaline degradation products. mdpi.com In this study, peak amplitudes after MCR at specific wavelengths were used to establish linear concentration ranges for the parent drug and its degradants. mdpi.com

Table 2: Spectrophotometric and Chemometric Methods for Cromoglycate(2-) Analysis

MethodAnalyte(s)Linearity Range (µg/mL)Key Parameters/WavelengthsReference
First Derivative SpectrophotometryOxymetazoline HCl (in presence of SCG)4-22Not Specified eurjchem.com
First Derivative of Ratio SpectraOxymetazoline HCl (in presence of SCG)4-22Divisor: 10.00 µg/mL SCG eurjchem.com
Ratio Difference MethodSodium Cromoglicate & FluorometholoneNot SpecifiedNot Specified researchgate.net
Mean Centering of Ratio SpectraSodium Cromoglicate & Fluorometholone2.5-35 (for SCG), 2-16 (for FLU)Divisors: 10 µg/mL SCG, 8 µg/mL FLU nih.govresearchgate.net
Mean Centering of Ratio SpectraCromolyn Sodium & its degradants2–40 (for CS)Peak amplitudes at 367.8 nm, 373.8 nm, and 310.6 nm mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry has become an indispensable tool in pharmaceutical analysis due to its high sensitivity and specificity, allowing for the detection and quantification of compounds at very low concentrations. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method used for the determination of Cromoglycate(2-) in biological fluids. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

A validated LC-MS/MS method was developed for quantifying sodium cromoglycate (SCG) in human plasma. nih.gov The method involved solid-phase extraction of SCG and an internal standard (pravastatin sodium) from plasma. nih.gov Chromatographic separation was achieved on a C18 column, followed by detection using a triple quadrupole mass spectrometer with positive ionization electrospray ionization (ESI). nih.gov The ions were monitored in the multiple reaction monitoring (MRM) mode, tracking the transition of the precursor ion to the product ion. nih.gov This method demonstrated excellent precision and accuracy and was successfully applied to a pharmacokinetic study. nih.gov

Another LC-MS/MS method for SCG in human plasma utilized ¹³C₄ labeled sodium cromoglycate as the internal standard and achieved a lower limit of quantitation of 0.100 ng/mL. nih.govresearchgate.net

Parameter Finding
Linearity Range0.300–20.0 ng/mL nih.gov / 0.100-50.0 ng/mL nih.govresearchgate.net
Lower Limit of Quantitation (LLOQ)0.3 ng/mL nih.gov / 0.100 ng/mL nih.govresearchgate.net
Average Recovery94.88% nih.gov / 91% nih.govresearchgate.net
Ionization ModePositive ESI nih.gov / Positive Turbo Ion Spray nih.govresearchgate.net
Monitored Transition (SCG)m/z 469.0 → m/z 245.0 nih.gov / m/z 469.2 → m/z 245.1 nih.govresearchgate.net

Data compiled from studies on the determination of sodium cromoglycate in human plasma. nih.govnih.govresearchgate.net

Turbo Ion Spray is a heated nebulizer ionization source used in mass spectrometry that enhances desolvation and ionization efficiency. nih.govresearchgate.net This mode has been specifically applied in the LC-MS/MS analysis of sodium cromoglycate in human plasma. nih.govresearchgate.netoup.comtandfonline.com The use of Turbo Ion Spray with positive ionization allowed for highly sensitive detection of the analyte. nih.govresearchgate.net In one method, the analytes were detected with a PE Sciex API 3000 mass spectrometer using this ionization mode, which contributed to achieving a low limit of quantitation (0.100 ng/ml). nih.govresearchgate.net

Other Specialized Analytical Techniques

Beyond mainstream chromatographic and mass spectrometric methods, other specialized techniques have been employed for the analysis of Cromoglycate(2-). tandfonline.com

Fluorimetry and luminescence spectrophotometry are analytical techniques based on the fluorescence properties of a molecule. tandfonline.comresearchgate.net Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. jasco-global.com Cromoglycate(2-) possesses intrinsic fluorescence, which can be exploited for its analysis. rsc.orgnih.gov

Research has shown that the fluorescence of cromolyn is highly sensitive to the polarity and structure of its environment. rsc.orgnih.gov This property was used to determine the binary temperature-composition phase diagram of cromolyn in water. rsc.orgnih.gov The fluorescence signal, including its wavelength maximum and shape, changes depending on whether cromolyn exists in a single phase (isotropic, nematic, or hexagonal) or in coexisting phases. rsc.org By exciting the sample at 407 nm and recording the emission spectra, researchers could identify temperature-induced phase transitions. rsc.org

In another application, a synchronous fluorescence spectroscopic method was developed for the simultaneous determination of cromolyn sodium (CML) and another drug, Furosemide (FRT), in the presence of their degradation products. researchgate.net The fluorescence intensity was measured at an emission wavelength of 347 nm for CML using a constant wavelength difference (Δλ) of 99.20 nm. researchgate.netresearchgate.net

Electrochemical methods, including potentiometry and voltammetry, have also been reported for the analysis of Cromoglycate(2-). tandfonline.comnih.gov These techniques measure the potential or current of an electrochemical cell containing the analyte. While less common than chromatographic or spectroscopic methods for this specific compound, they offer alternative analytical approaches. tandfonline.comresearchgate.net The literature mentions the existence of these electrochemical methods for cromoglycate analysis, though detailed research findings on their specific application for Cromoglycate(2-) are less frequently published compared to other techniques. tandfonline.comresearchgate.netnih.gov

FT-Raman Spectroscopy

Fourier-transform Raman (FT-Raman) spectroscopy is a powerful, non-destructive analytical technique employed in the research of Cromoglycate(2-), primarily for its utility in characterizing the solid-state properties of the compound. helsinki.fi This vibrational spectroscopy method provides detailed molecular-level information, making it suitable for studying crystalline structures, polymorphism, and hydration states. helsinki.fitandfonline.com

Research has utilized FT-Raman spectroscopy to investigate the various hydrates of sodium cromoglycate. researchgate.netnih.gov The technique is sensitive to changes in the molecular environment, including the dynamics and interactions of water molecules within the crystal lattice. researchgate.netnih.gov One key application is the study of hydrogen/deuterium (B1214612) (H/D) exchange in cromoglycate hydrates when exposed to deuterium oxide vapor. nih.gov By monitoring the changes in the Raman spectra, researchers can assess the mobility of water molecules within the lattice channels, which is dependent on the channel dimensions. nih.gov This provides valuable structural and energetic information about the channel hydrates. nih.gov

FT-Raman has been used to monitor solid-state transformations, such as dehydration, providing insights into changes in intramolecular vibrations and crystal structure. helsinki.fi The spectral region between 1700 and 1200 cm⁻¹ is associated with the vibrational modes of the carboxylate moiety, which can be analyzed to understand interactions and structural changes. researchgate.net The technique's ability to obtain molecular-level information with minimal sample preparation makes it a valuable tool for understanding the physical variability of cromoglycate, which can be crucial for formulation and processing. helsinki.firesearchgate.net

Application of FT-Raman in Cromoglycate(2-) Research Key Findings/Observations References
Solid-State Characterization Provides a unique spectral 'fingerprint' to distinguish between different solid-state forms and polymorphs. helsinki.fimdpi.com
Hydrate Analysis Studies the dynamics and interactions of water in channel hydrates by monitoring vibrational modes. researchgate.netnih.gov
Hydrogen/Deuterium Exchange Assesses the mobility of water molecules within the crystal lattice, correlating it with structural parameters. nih.gov
Monitoring Phase Transitions Non-destructively monitors solid-state changes like dehydration in real-time. helsinki.fi

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunological assay used for the detection and quantification of substances such as peptides, proteins, antibodies, and hormones. For Cromoglycate(2-), ELISA kits have been developed as a rapid and sensitive screening tool, particularly for forensic use and for determining trace quantities in various biological matrices. creative-diagnostics.comneogen.comojp.gov

These kits typically operate on the principle of a competitive ELISA. neogen.com In this format, the cromoglycate present in a sample competes with a drug-enzyme conjugate for a limited number of specific antibody binding sites immobilized on a microplate. neogen.com After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the bound enzyme conjugate to produce a colorimetric signal. neogen.com The intensity of the color is inversely proportional to the concentration of cromoglycate in the sample; a weaker signal indicates a higher concentration of the drug. neogen.commedicalexpo.com

Commercial ELISA kits for cromoglycate are designed for qualitative screening of samples like urine, blood, and oral fluid. creative-diagnostics.comneogen.commedicalexpo.com It is generally recommended that any suspect samples identified by ELISA be confirmed by a quantitative and more specific method, such as gas chromatography/mass spectrometry (GC/MS). neogen.comojp.gov The sensitivity of these assays is often defined by the I-50 value, which is the drug concentration that causes 50% inhibition of enzyme conjugate binding to the antibody. neogen.commedicalexpo.com For some assays, this value is less than 10 ng/mL, with detection limits below 1 ng/mL. ojp.govtandfonline.com

Characteristic Description References
Assay Type Competitive Enzyme-Linked Immunosorbent Assay (cELISA). creative-diagnostics.comneogen.com
Intended Use Screening device for the detection of cromoglycate and its metabolites. Primarily for forensic use. neogen.commedicalexpo.commaxanim.com
Sample Types Human urine, blood, oral fluid, and other forensic matrices. creative-diagnostics.comneogen.com
Principle Competition between drug in the sample and a drug-enzyme conjugate for limited antibody binding sites. neogen.com
Detection Colorimetric; signal intensity is inversely proportional to drug concentration. Read with a microplate reader. neogen.commedicalexpo.com
Sensitivity (I-50) The concentration showing 50% less color activity than the zero standard; can be <10 ng/mL. neogen.commedicalexpo.comtandfonline.com
Confirmation Positive results should be confirmed by a quantitative method like GC/MS. neogen.comojp.gov

Microelectrode Array (MEA) for Electrophysiological Studies

Microelectrode arrays (MEAs) are devices that contain a grid of microscopic electrodes, used to measure the electrical activity of cells cultured on their surface. nmi.deaxionbiosystems.com This technology allows for noninvasive, long-term monitoring of electrogenic cells, such as neurons or cardiomyocytes, providing insights into network activity, communication, and physiological behavior. axionbiosystems.comfrontiersin.org In the context of Cromoglycate(2-) research, MEAs serve as a platform to investigate the compound's effects on the electrophysiological properties of tissues.

MEAs can capture extracellular field potentials from a population of cells, revealing patterns in electrical signaling at a high temporal and spatial resolution. axionbiosystems.comfrontiersin.org This makes them suitable for studying how a compound like cromoglycate modulates neural or muscular function.

A specific application involved evaluating the effect of cromolyn sodium on isolated rat trachea. nih.govresearchgate.net In these studies, the trachea was subjected to electrical field stimulation to induce contractions by causing the release of the neurotransmitter acetylcholine (B1216132) from parasympathetic nerve remnants. researchgate.net The MEA was used to record the resulting electrical activity and muscle tension. The results showed that high concentrations of cromolyn (10⁻⁴M) could inhibit the electrically induced spike contractions. nih.gov This finding suggests that cromolyn may inhibit parasympathetic function in the trachea, potentially by stabilizing presynaptic nerves, rather than by acting directly on muscle receptors. nih.govresearchgate.net Such MEA-based studies are crucial for elucidating the precise pharmacologic activity of cromoglycate beyond its known mast cell stabilizing effects. nih.gov

MEA Application Tissue/Cell Model Measurement Finding with Cromoglycate(2-) References
Neuropharmacology Neuronal cultures, organoids, tissue slicesExtracellular action potentials, local field potentials (LFPs)Used to assess modulation of neuronal network activity. frontiersin.orgnih.gov
Smooth Muscle Electrophysiology Isolated rat tracheaElectrically induced muscle contractions and tensionHigh concentrations inhibited parasympathetic-mediated contractions. nih.govresearchgate.net

Characterization of Cromoglycate(2-) Degradation Products and Stability Studies for Analytical Method Development

The development of stability-indicating analytical methods is crucial for ensuring the quality and integrity of pharmaceutical products. For Cromoglycate(2-), research has focused on identifying its degradation products and establishing analytical techniques capable of separating and quantifying the parent drug in their presence. mdpi.comnih.gov

The primary degradation pathway for cromoglycate sodium is alkaline hydrolysis. mdpi.com This process yields specific degradation products, which have been characterized in various studies. One major degradant, identified as a pharmacopeial impurity, is 1-{2-[3-(2-Acetyl-3-hydroxy-phenoxy)-2-hydroxypropoxy]-6-hydroxy-phenyl}-ethanone, referred to as Deg1. mdpi.com Further degradation can occur, leading to other products like Deg2. mdpi.comnih.gov The chemical structures of these degradation products have been elucidated to support the development of specific analytical methods. mdpi.com

Several advanced analytical methods have been established for the stability-indicating assay of cromolyn sodium and its alkaline degradation products. mdpi.comnih.gov These include spectrophotometric and chromatographic techniques.

Spectrophotometric Methods: Advanced techniques like the mean centering ratio spectra method (MCR) have been developed. These methods allow for the simultaneous determination of cromolyn sodium and its degradation products (Deg1 and Deg2) by measuring peak amplitudes at specific wavelengths. mdpi.comnih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) is extensively used. researchgate.nettandfonline.comnih.gov Reversed-phase HPLC methods have been validated to separate cromoglycate from its impurities and degradation products. tandfonline.comnih.gov These methods often use a C18 or C8 column with various mobile phase compositions, such as a mixture of methanol and a phosphate buffer, and UV detection at a specific wavelength. researchgate.nettandfonline.comnih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) has also been employed to characterize unknown impurities and degradation products with high sensitivity and specificity. researchgate.netnih.gov

These methods are validated according to established guidelines to ensure linearity, accuracy, and precision, making them suitable for routine quality control analysis and stability studies. mdpi.comresearchgate.nettandfonline.com

Method Details Linearity Range (Cromoglycate) References
Spectrophotometry (MCR) Measures peak amplitude at 367.8 nm for CS, 373.8 nm for Deg1, and 310.6 nm for Deg2.2–40 µg/mL mdpi.comnih.gov
RP-HPLC C18 column; Mobile Phase: Methanol:Phosphate Buffer (50:50 v/v) at pH 2.3; Detection: 326 nm.0.05–0.5 µg/mL nih.gov
RP-HPLC C18 column; Mobile Phase: Acetonitrile:Methanol:0.05 M KH₂PO₄ (20:30:50 by volume); Detection: 240 nm.0.05–50.00 µg/mL tandfonline.com
LC-MS/MS Isocratic mobile phase (10 mM NH₄HCO₃, pH 8.0, and ACN); Detection: MS/MS channels m/z 467.0255 -> m/z 379.0517.0.1–2.5 µg/mL researchgate.netnih.gov

Pharmacological Mechanisms of Cromoglycate 2 at Cellular and Molecular Levels

Mast Cell Stabilization Mechanisms

The hallmark of cromoglycate's pharmacological action is its ability to stabilize mast cells. wikipedia.orgfrontiersin.org This stabilization prevents the release of pre-formed and newly synthesized mediators that are responsible for the symptoms of allergic reactions. nih.govwikipedia.org The precise molecular interactions that lead to this stabilization are complex and involve multiple intracellular signaling pathways.

Inhibition of Mediator Release

Cromoglycate effectively inhibits the release of a variety of inflammatory mediators from mast cells. nih.gov This includes pre-formed mediators stored in granules, such as histamine (B1213489), and newly synthesized lipid mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.govcebm.net

Histamine: Cromoglycate has been shown to inhibit the release of histamine from mast cells. nih.govresearchgate.netnih.gov However, its effectiveness can vary, with some studies indicating it is a weak inhibitor of histamine release from human lung mast cells, requiring high concentrations to achieve significant inhibition. nih.govnih.gov In contrast, it shows a more pronounced effect in rat peritoneal mast cells. nih.gov

Prostaglandin (B15479496) D2 (PGD2): Research indicates that cromoglycate is significantly more effective at inhibiting the release of PGD2 compared to histamine from human lung mast cells. nih.govscispace.com This suggests a preferential action on the pathways leading to the synthesis of this particular prostaglandin. Studies have shown that cromoglycate can inhibit the increase in urinary excretion of a PGD2 metabolite following an allergic challenge. ersnet.org

Leukotrienes: Cromoglycate also has an inhibitory effect on the release of leukotrienes, which are potent bronchoconstrictors and pro-inflammatory molecules. nih.govnih.govdrugbank.com It has been observed to suppress the increase of cysteinyl leukotrienes in the lungs during a late asthmatic response in animal models. nih.gov

Thromboxane (B8750289) B2 (TxB2): The release of thromboxane B2, a stable metabolite of the potent bronchoconstrictor thromboxane A2, is also inhibited by cromoglycate. nih.govfrontiersin.org Studies using U937 cells, a human monocytic cell line, have demonstrated that cromoglycate can enhance the inhibition of TxB2 generation. core.ac.ukcapes.gov.br

MediatorEffect of Cromoglycate(2-)Key Findings
Histamine Inhibition of releaseWeak inhibitor in human lung mast cells nih.govnih.gov; more effective in rat peritoneal mast cells nih.gov.
Prostaglandin D2 (PGD2) Significant inhibition of releaseMore effective at inhibiting PGD2 than histamine release in human lung mast cells nih.govscispace.com.
Leukotrienes Inhibition of releaseSuppresses cysteinyl leukotriene increase in lungs nih.govdrugbank.com.
Thromboxane B2 (TxB2) Inhibition of releaseEnhances inhibition of TxB2 generation in U937 cells core.ac.ukcapes.gov.br.

Regulation of Calcium Ion Influx in Mast Cells

An essential step in mast cell activation and degranulation is an increase in intracellular calcium concentration ([Ca2+]i). pnas.orgfrontiersin.org This is initiated by the release of calcium from intracellular stores, followed by an influx of extracellular calcium through store-operated calcium entry (SOCE). frontiersin.orgnih.gov Cromoglycate is thought to exert its stabilizing effect in part by modulating this critical calcium signal. drugbank.com

Research suggests that cromoglycate can inhibit the antigen-induced increase in intracellular calcium. pnas.org This inhibition has been observed in rat peritoneal mast cells, where cromoglycate was found to substantially inhibit both the rise in [Ca2+]i and subsequent histamine release. pnas.org The mechanism may involve the blockade of calcium channels, thereby preventing the influx of extracellular calcium that is necessary for the fusion of histamine-containing vesicles with the cell membrane. wikipedia.org Some studies propose that cromoglycate acts by inhibiting calcium influx following a histamine-releasing stimulus. nih.gov

Modulation of Protein Phosphorylation Events

Protein phosphorylation is a fundamental mechanism that regulates cellular processes, including signal transduction in mast cells. Cromoglycate has been shown to influence the phosphorylation of several intracellular proteins, which is believed to be a key aspect of its mechanism of action. frontiersin.orgnih.gov

A significant finding in the study of cromoglycate's mechanism is its ability to induce the phosphorylation of a 78 kDa protein in mast cells. frontiersin.orgnih.gov This protein has been identified as moesin (B1176500), a member of the ezrin-radixin-moesin (ERM) family of proteins that link the cytoskeleton to the plasma membrane. nih.govnih.gov

The phosphorylation of moesin is thought to play a role in regulating mast cell secretion. nih.govresearchgate.net Cromolyn (B99618) treatment leads to the phosphorylation of moesin primarily on serine residues. nih.gov This phosphorylation event appears to correlate with the drug's inhibitory effect on histamine release. nih.gov Following treatment with cromolyn, phosphorylated moesin shifts from the soluble to the precipitable fraction and associates with actin, suggesting a conformational change that may affect its function in stimulus-secretion coupling. nih.gov In addition to the 78 kDa protein, cromoglycate has been reported to induce the phosphorylation of other proteins with molecular weights of 68, 59, and 42 kDa. frontiersin.org

Protein Kinase C (PKC) is a family of enzymes that are crucial in various signal transduction cascades, including those involved in mast cell activation. wikipedia.org There is evidence to suggest an interaction between cromoglycate and PKC pathways. frontiersin.org Some studies have shown that cromoglycate can inhibit PKC activity. nih.gov

In certain cell systems, cromoglycate has been observed to potentiate PKC phosphorylation. plos.org Specifically, in U937 cells, cromoglycate, in the presence of glucocorticoids, enhances the phosphorylation of PKCα/β. capes.gov.brresearchgate.net This leads to an increased release of Annexin-A1, an anti-inflammatory protein, which in turn inhibits the generation of eicosanoids like thromboxane B2. capes.gov.brresearchgate.net However, it's noteworthy that in the presence of phorbol (B1677699) esters, which directly activate PKC, cromoglycate's ability to induce the phosphorylation of the 78kD mast cell protein is lost, rendering the drug inactive. frontiersin.orgfrontiersin.org

Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a role in regulating various cellular processes by dephosphorylating key signaling proteins. nih.gov Emerging evidence suggests that cromoglycate may act as an inhibitor of PP2A. nih.gov

In U937 cells, it has been shown that cromoglycate can inhibit the activity of a highly purified PP2A preparation. researchgate.netnih.gov This inhibition of PP2A is proposed to be the mechanism by which cromoglycate potentiates the effects of glucocorticoids on the release of Annexin-A1. researchgate.netnih.gov By inhibiting PP2A, cromoglycate would prolong the phosphorylation state and activity of proteins like PKC, leading to enhanced anti-inflammatory effects. nih.gov

Role of Annexin-A1 (Anx-A1) Release and Function

Recent studies have proposed that the therapeutic effects of cromones, including cromoglycate, may be mediated through the release of the anti-inflammatory protein Annexin-A1 (Anx-A1) from mast cells. researchgate.netnih.gov Anx-A1, a 37-kDa protein, is known to play a crucial role in the resolution of inflammation by inhibiting leukocyte inflammatory events and promoting the clearance of apoptotic cells. wikipedia.orgnih.gov

In vitro experiments have demonstrated that cromoglycate can potentiate protein kinase C (PKC) phosphorylation, leading to the phosphorylation and subsequent secretion of Anx-A1 from human cord-derived mast cells (CDMCs). nih.gov This cromoglycate-induced Anx-A1 release has been shown to inhibit the secretion of histamine and prostaglandin D2 from activated mast cells. nih.gov The inhibitory action of cromoglycate on these cells was reversed by a neutralizing anti-Anx-A1 monoclonal antibody, further solidifying the role of Anx-A1 in mediating cromoglycate's effects. nih.gov

Moreover, studies using bone marrow-derived mast cells (BMDMCs) from both wild-type and Anx-A1 null mice have provided compelling evidence for this mechanism. Cromoglycate was effective in inhibiting mediator release from wild-type BMDMCs but was inactive in cells from Anx-A1 null mice, highlighting the essential role of Anx-A1 in the mast cell-stabilizing action of cromoglycate. nih.gov These findings suggest that the stimulation of Anx-A1 secretion is a key component of cromoglycate's acute pharmacological actions in allergic responses. nih.gov

The release of Anx-A1 may also explain some of the broader anti-inflammatory effects of cromoglycate, as Anx-A1 itself has a range of immunomodulatory functions, including the modulation of neutrophil recruitment and apoptosis. nih.gov

Modulation of G Protein-Coupled Receptor 35 (GPR35)

A significant breakthrough in understanding the molecular targets of cromoglycate(2-) has been the identification of G Protein-Coupled Receptor 35 (GPR35) as a primary target. researchgate.netnih.gov GPR35 is an orphan GPCR expressed in various immune cells, including mast cells, basophils, and eosinophils. nih.gov

Cromolyn disodium (B8443419) has been identified as a potent agonist of GPR35. nih.goversnet.org Studies have shown that activation of GPR35 by cromoglycate suppresses IgE-mediated degranulation of mast cells. researchgate.netnih.gov This effect was demonstrated in a mast cell line stably expressing GPR35, where agonists of the receptor significantly downmodulated antigen-induced degranulation. researchgate.net

Further research using GPR35 knockout mice has confirmed the importance of this receptor in the anti-allergic effects of cromoglycate. GPR35 agonists, including cromoglycate, suppressed passive cutaneous anaphylaxis (PCA) responses in wild-type mice, but this effect was abrogated in GPR35-deficient mice. researchgate.netnih.gov This indicates that GPR35 is the primary target for the mast cell-stabilizing effects of cromoglycate. researchgate.netnih.gov The signaling pathway following GPR35 activation by cromoglycate involves Gαi and N-type calcium channels, leading to the attenuation of TRPA1-mediated sensory nerve activity, which may contribute to its efficacy in asthma. ersnet.org

The discovery of GPR35 as a target for cromoglycate provides a more defined molecular mechanism for its action and opens up new avenues for the development of more specific and potent GPR35 agonists for allergic and inflammatory diseases. ersnet.org

Interference with Mast Cell Permeability (non-specific vs. specific inhibition)

Cromoglycate's ability to interfere with mast cell permeability is a cornerstone of its therapeutic action. It specifically inhibits the degranulation of sensitized mast cells following exposure to specific antigens. pendopharm.com This inhibition prevents the release of inflammatory mediators such as histamine and slow-reacting substance of anaphylaxis (SRS-A). pendopharm.com

The interference with mast cell permeability is considered a specific inhibitory action. In vivo studies have shown that while cromoglycate markedly inhibits mast cell degranulation in reagin-induced passive cutaneous anaphylaxis (PCA) reactions, it does not prevent mast cell disruption caused by the non-specific histamine releaser, compound 48/80. pendopharm.com This selectivity suggests that cromoglycate acts on specific pathways involved in immunological activation rather than causing a general, non-specific stabilization of the mast cell membrane.

However, the effectiveness of cromoglycate can vary between different types of mast cells and species. For instance, it has been reported to be less effective at inhibiting human lung and intestinal mast cells compared to rodent peritoneal mast cells. plos.org Furthermore, some studies have questioned the selectivity of cromolyn as a mast cell stabilizer in mice, suggesting its effects may be more complex and potentially involve other mechanisms independent of mast cell inhibition under certain conditions. researchgate.net

Effects on Ion Channels

Cromoglycate has been demonstrated to inhibit chloride (Cl⁻) channel activity in mast cells. karger.com This inhibition of chloride channels is correlated with the compound's ability to inhibit mediator release. karger.com The stimulation of mast cells with an antigen leads to the activation of chloride channels, allowing Cl⁻ ions to enter the cell. karger.com This influx of chloride is crucial for maintaining the activation of calcium channels, which in turn leads to cell activation and degranulation. karger.com

Cromoglycate can block a specific type of chloride channel known as the outwardly rectifying chloride channel (ICln), which is also involved in cell volume regulation. karger.com Studies on mouse 3T3 fibroblasts have shown that both sodium cromoglycate and nedocromil (B1678009) sodium can inhibit the hypotonic-saline-induced activation of this chloride channel. karger.com Blockade of these volume-activated Cl⁻ currents may occur through an intracellular action following the permeation of cromoglycate across the cell membrane. nih.gov The regulation of cell volume is an essential cellular process, and the ability of cromoglycate to modulate chloride channels involved in this process highlights a broader mechanism of action beyond simple mast cell stabilization. nih.govmdpi.com

The influx of extracellular calcium (Ca²⁺) is an essential step in the activation of mast cells and the subsequent release of inflammatory mediators. researchgate.netmdpi.com Cromoglycate is thought to indirectly block calcium ions from entering the mast cell, thereby preventing mediator release. pendopharm.com While not a direct blocker of L-type calcium channels, its effects on other ion channels, such as chloride channels, indirectly influence the driving force for Ca²⁺ entry. karger.commdpi.com

Broader Immunomodulatory Actions Beyond Mast Cell Stabilization

While the stabilization of mast cells is a key feature of cromoglycate's action, evidence suggests that its immunomodulatory effects are more extensive. researchgate.netnih.gov Studies have shown that cromoglycate can influence the function of other immune cells and inflammatory pathways.

In a murine model of eosinophilic esophagitis, treatment with disodium cromoglycate not only reduced mast cell influx but also decreased eosinophil numbers and fibrosis. nih.gov It also led to a reduction in the expression of Th2-associated cytokines such as IL-5 and GATA3 in the esophageal mucosa. nih.gov This indicates that cromoglycate can modulate the broader Th2 immune response that characterizes many allergic diseases. nih.gov

Impact on Other Immune Cells (e.g., Eosinophils, Macrophages, Monocytes, Platelets, T cells, NK cells, B cells)

Cromoglycate(2-) extends its modulatory effects beyond mast cells to a variety of other immune cells involved in inflammatory responses.

Eosinophils: These cells are key players in allergic inflammation. Cromoglycate(2-) can influence eosinophil function, although the exact mechanisms are still under investigation. Eosinophils, along with monocytes, can release tissue factor, which activates the coagulation cascade and promotes complement activation. nih.gov Mast cells and eosinophils can also form "allergic effector units," modulating each other's functions. nih.gov

Macrophages and Monocytes: Alveolar macrophages are involved in inflammatory reactions in the lungs. eur.nl Monocytes from individuals with chronic spontaneous urticaria show upregulated expression of chemokines like CXCL8 (IL-8), indicating a state of high responsiveness. nih.gov Activated monocytes release Monocyte Chemoattractant Protein-1 (MCP-1), a potent histamine-releasing factor for mast cells and basophils. nih.gov Cromoglycate(2-) can modulate the activity of these cells, contributing to its anti-inflammatory profile.

Platelets: Platelets, when activated, release a variety of biologically active substances that can influence immune cells. cabidigitallibrary.org For example, Transforming growth factor-β (TGF-β), produced by stimulated platelets, has anti-inflammatory effects by inhibiting the proliferation of T and B cells and NK cells. cabidigitallibrary.org

T cells and B cells: Mast cells play a role in initiating and modulating adaptive immunity, which involves T cells and B cells. nih.gov They can induce or modulate T-cell activation and polarization and promote the production of IgE by B cells through the release of IL-4 and IL-13. nih.gov Bone marrow eosinophils secrete cytokines like APRIL and IL-6, which contribute to the survival of bone marrow plasma cells, a type of B cell. nih.gov

Natural Killer (NK) cells: The function of NK cells can be influenced by cytokines produced by mast cells. nih.gov For instance, IL-4 derived from mast cells can drive NK cells toward a type 2 phenotype. nih.gov The inhibitory receptor CD300a, expressed on NK cells, plays a role in regulating their cytotoxic activity. mdpi.com

The following table summarizes the impact of Cromoglycate(2-) on various immune cells.

Immune CellReported Effect of Cromoglycate(2-) or Related MechanismsKey Mediators/Interactions
Eosinophils Modulation of function, part of "allergic effector units" with mast cells.Tissue Factor, IL-5, IL-18
Macrophages Modulation of inflammatory activity.Anaphylatoxins (C3a, C5a)
Monocytes Decreased chemokine release and activation.CXCL8 (IL-8), MCP-1, Tissue Factor
Platelets Indirectly influenced through modulation of inflammatory environment.TGF-β
T cells Indirect modulation via mast cell activity.IL-4, IL-13
NK cells Indirect modulation via mast cell-derived cytokines.IL-4, CD300a
B cells Indirect modulation of IgE production via mast cells.IL-4, IL-13, APRIL, IL-6

Inhibition of Cytokine and Chemokine Release (e.g., IL-8, TNF-α, IL-6, IL-1β, IL-10, IL-13)

A crucial aspect of the anti-inflammatory action of cromoglycate(2-) is its ability to inhibit the release of a wide array of cytokines and chemokines from various immune cells. These signaling molecules are pivotal in orchestrating and amplifying inflammatory responses.

In human microglial cells (HMC3), cromolyn has been shown to significantly reduce the secretion of numerous inflammatory mediators following stimulation with TNF-α. nih.gov This includes a dramatic reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8, as well as IFN-γ. nih.gov Specifically, a 3 µM concentration of cromolyn resulted in over 40% inhibition of IFN-γ, IL-6, and IL-1β, and a 25.8% inhibition of IL-8. nih.gov

Furthermore, in studies of infants at high risk for bronchopulmonary dysplasia, early prophylactic treatment with nebulized disodium cromoglycate (DSCG) was associated with lower concentrations of TNF-α and IL-8 in lung lavage fluid compared to a control group. atsjournals.org There was also a trend towards lower levels of IL-1β in the DSCG-treated infants. atsjournals.org

The pro-inflammatory cytokines TNF-α, IL-6, and IL-1β, released by mast cells, are known to enhance the inflammatory process. spandidos-publications.com Cromoglycate's ability to stabilize mast cells contributes to the inhibition of the release of these cytokines. spandidos-publications.com Mast cell activation can also lead to the release of IL-8. foodandnutritionresearch.net Additionally, mast cells can promote the production of IgE in B cells through the release of IL-4 and IL-13. nih.gov

The table below details the inhibitory effects of Cromoglycate(2-) on specific cytokines and chemokines.

Cytokine/ChemokineEffect of Cromoglycate(2-)Cellular Source(s)
IL-1β Inhibition of release.Microglia, Mast Cells, Monocytes
IL-6 Inhibition of release.Microglia, Mast Cells
IL-8 (CXCL8) Inhibition of release.Microglia, Monocytes
TNF-α Inhibition of release.Microglia, Mast Cells
IFN-γ Inhibition of release.Microglia
IL-13 Indirectly inhibited via mast cell stabilization.Mast Cells

Modulation of Sensory Nerve Pathways

Cromoglycate(2-) also exerts its pharmacological effects by modulating sensory nerve pathways, particularly those involved in nociception and airway reactivity. elifesciences.orgnih.gov

Inhibition of Sensory C Fiber Response to Irritants (e.g., Capsaicin)

Sensory C-fibers, which are unmyelinated nerve fibers, are crucial in detecting noxious stimuli. nih.govwikipedia.org Capsaicin (B1668287), the pungent component of chili peppers, is a well-known activator of these fibers through its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. researchgate.net Stimulation of C-fibers can lead to the release of neuropeptides, resulting in neurogenic inflammation.

While some studies suggest that mast cell stabilizers like cromolyn can reduce the degranulation of dural mast cells after capsaicin administration, they may not always affect the resulting hyperalgesia, indicating a complex relationship. d-nb.info However, the activation of capsaicin-sensitive sensory nerves can lead to the release of leukotrienes and contribute to airway smooth muscle contraction, a process that can be influenced by cromoglycate. kcl.ac.uk

Blockade of Afferent Discharges Along Non-Myelinated Nerves

Afferent nerve fibers transmit sensory information from the periphery to the central nervous system. nih.gov Unmyelinated C-fibers are a major component of these afferent pathways, responsible for transmitting sensations like pain and itch. nih.govwikipedia.org The blockade of afferent discharges along these non-myelinated nerves is a key mechanism for reducing pain and discomfort. While local anesthetics like procaine (B135) can differentially block myelinated and non-myelinated axons, the specific mechanisms of cromoglycate on afferent discharge rates are still being elucidated. nih.gov However, by inhibiting the release of inflammatory mediators that sensitize these nerve endings, cromoglycate indirectly contributes to reducing afferent nerve activity. The descending pain modulation pathway can also influence nociceptive signaling in the spinal cord. physio-pedia.com

Interaction with Specific Cellular Proteins (e.g., S100P, RAGE)

Recent research has uncovered specific molecular interactions that contribute to the pharmacological profile of cromoglycate(2-).

Cromolyn has been shown to bind to several members of the S100 protein family, which are calcium-binding proteins involved in various cellular processes. oup.com A significant interaction is with S100P, a protein that is highly expressed in pancreatic cancer and other diseases. google.com Extracellular S100P can bind to the Receptor for Advanced Glycation End Products (RAGE), activating downstream signaling pathways that promote cell proliferation, survival, and invasion. plos.orgnih.gov

Studies have demonstrated that cromolyn can interfere with the interaction between S100P and RAGE. oup.comgoogle.com By binding to S100P, cromolyn blocks the activation of RAGE. nih.gov This inhibition has been shown to reduce pancreatic cancer cell proliferation in vitro and inhibit tumor growth in experimental models. oup.com The binding affinity between cromolyn and calcium-bound S100P has been measured to be in the millimolar range. nih.gov This interaction highlights a novel mechanism of action for cromoglycate beyond its traditional role as a mast cell stabilizer.

ProteinInteraction with Cromoglycate(2-)Consequence of Interaction
S100P Binds to S100P.Prevents S100P from binding to RAGE.
RAGE Cromoglycate(2-) blocks the activation of RAGE by S100P.Inhibits downstream signaling pathways involved in cell proliferation and survival.

Investigation of Cromoglycate 2 Activity in Preclinical Disease Models

Allergic and Inflammatory Models

Cromoglycate(2-), also known as cromolyn (B99618) sodium, has been extensively studied in various preclinical models of allergic and inflammatory diseases. Its primary recognized mechanism is the stabilization of mast cells, preventing the release of histamine (B1213489) and other inflammatory mediators. pendopharm.comnih.gov

Passive Cutaneous Anaphylaxis (PCA) and Passive Systemic Anaphylaxis (PSA) in Rodents

Cromoglycate has demonstrated inhibitory effects on passive cutaneous anaphylaxis (PCA) reactions in rodents. hres.cahres.ca In rats, it has been shown to inhibit PCA reactions induced by reaginic-type antibodies. pendopharm.comkarger.com Specifically, studies have shown that cromoglycate can inhibit the early phase of PCA reactions induced by anti-DNP 7Sγ2 antibody, a response that involves mast cell degranulation. nih.govnih.gov However, it does not affect the late-phase reaction. nih.gov The inhibitory effect of cromoglycate on the early 7Sγ2-induced PCA reaction shows a dose-dependency similar to that observed in rat reagin-induced PCA, suggesting common pathways. nih.gov

In vivo studies in rats confirmed that cromoglycate inhibits IgE-dependent mast cell activation in both PCA, as measured by Evans blue extravasation, and passive systemic anaphylaxis (PSA), indicated by increases in plasma histamine. researchgate.net However, the effectiveness of cromoglycate as a mast cell stabilizer in mice has been questioned, as some studies found it did not inhibit mast cell-dependent responses under the same conditions that were effective in rats. researchgate.net For instance, in mice, cromoglycate failed to inhibit ear swelling or leukocyte infiltration at PCA sites. researchgate.net

ModelAnimalKey FindingsReference
Passive Cutaneous Anaphylaxis (PCA)RatInhibited early phase of PCA induced by anti-DNP 7Sγ2 antibody. nih.govnih.gov
Passive Cutaneous Anaphylaxis (PCA)RatInhibited IgE-dependent mast cell activation. researchgate.net
Passive Systemic Anaphylaxis (PSA)RatInhibited increases in plasma histamine. researchgate.net
Passive Cutaneous Anaphylaxis (PCA)MouseFailed to inhibit ear swelling and leukocyte infiltration. researchgate.net

Allergic Airways Inflammation Models (e.g., Ovalbumin-induced, House Dust Mite-induced)

In preclinical models of allergic airways inflammation, cromoglycate has shown efficacy in reducing key inflammatory markers. In an ovalbumin (OVA)-induced murine model of asthma, intranasal administration of curcumin (B1669340) was found to be effective in inhibiting airway inflammation and remodeling, with disodium (B8443419) cromoglycate used as a standard control drug in the acute phase of the model. nih.gov

In a house dust mite (HDM)-induced allergic airways inflammation (AAI) model in mice, daily injections of cromolyn sodium (CS) led to a decrease in total cell and eosinophil numbers in the bronchoalveolar lavage fluid and lungs. uni.lunih.gov These findings suggest that cromoglycate's immunomodulatory actions extend beyond just mast cell stabilization. uni.lunih.gov In guinea pig models, which are considered to have airway responses more similar to humans, sensitization with allergens like ovalbumin induces both early and late asthmatic reactions, airway hyperresponsiveness, and eosinophilic airway inflammation. portlandpress.comcardiff.ac.uk Cromoglycate has been shown to inhibit both the early and late asthmatic responses in sensitized guinea pigs when administered before antigen challenge. d-nb.info

ModelAnimalKey FindingsReference
Ovalbumin-induced Acute AsthmaMouseUsed as a standard drug to control acute inflammation. nih.gov
House Dust Mite-induced Allergic Airways InflammationMouseDecreased total cell and eosinophil numbers in BALF and lungs. uni.lunih.gov
Ovalbumin-induced Allergic AsthmaGuinea PigInhibited both early and late asthmatic responses. d-nb.info

Effects on Airway Hyperresponsiveness and Pulmonary Inflammation in Animal Models

Cromoglycate has been demonstrated to impact airway hyperresponsiveness (AHR) and pulmonary inflammation in various animal models. In sensitized guinea pigs, cromoglycate inhibits both the late asthmatic response and the associated AHR. d-nb.info Studies in guinea pigs have shown that allergen challenge can lead to AHR, which is a key feature of asthma. portlandpress.comcardiff.ac.uk Cromoglycate can prevent the development of hyperreactivity to histamine in anesthetized guinea pigs, particularly after treatment with indomethacin. nih.gov

In a human ex vivo model of cow's milk aspiration, which can induce AHR, pretreatment with sodium cromoglycate was found to protect against this hyperresponsiveness. nih.gov This suggests a potential protective role for cromoglycate in preventing AHR induced by specific triggers. In ovalbumin-challenged sensitized guinea pigs, a state of AHR to certain spasmogens was observed 24 hours after the challenge. nih.gov While cromoglycate is known to inhibit the immediate response to allergens, its effects on established AHR can vary depending on the model and the specific stimuli used.

Modulation of Acute and Chronic Inflammatory Responses in Animal Tissues

Cromoglycate's anti-inflammatory effects are not limited to the airways. In a mouse model of allergic peritonitis, daily injections of cromolyn sodium decreased the total cell and eosinophil numbers in the peritoneal cavity. uni.lunih.gov This indicates a broader immunomodulatory role for the compound in controlling acute inflammatory cell infiltration.

In models of chronic inflammation, such as the ovalbumin-induced chronic asthma model in mice, persistent inflammation leads to significant airway remodeling. nih.gov While corticosteroids are typically used to inhibit the late-phase response and associated AHR in these models, cromoglycate's primary action is on the immediate phase, thus its impact on chronic remodeling is less direct but is linked to its ability to inhibit the initial inflammatory cascade. d-nb.info

Neuroinflammation and Neurological Models

Recent research has expanded the investigation of cromoglycate's activity to the realm of neuroinflammation and neurological disorders, largely focusing on its ability to modulate glial cell activation.

Impact on Microglial and Astrocyte Activation in Brain Models

Cromoglycate has shown significant effects on the activation of microglia and astrocytes, the primary immune cells of the central nervous system. In a mouse model of amyotrophic lateral sclerosis (ALS), cromolyn sodium treatment was found to alter microglial cell activation, leading to neuroprotective effects. dntb.gov.ua It delayed disease onset, reduced motor deficits, and decreased the expression of pro-inflammatory cytokines and chemokines in the spinal cord. dntb.gov.uamassgeneral.org This suggests that cromoglycate can shift microglia towards a more neuroprotective, anti-inflammatory state. massgeneral.org

In models of Alzheimer's disease, cromolyn has been shown to promote microglial phagocytosis of amyloid-beta plaques. frontiersin.org Furthermore, in vitro studies using the human HMC3 microglia cell line demonstrated that cromolyn dramatically reduced the secretion of a wide spectrum of inflammatory mediators, including cytokines like IL-1β, IL-6, and TNF-α, as well as various chemokines, following activation by TNF-α. nih.gov

Studies have also indicated that cromoglycate can inhibit the activation of astrocytes. researchgate.net In a model of early general anesthesia-induced cognitive impairment in neonatal mice, disodium cromoglycate inhibited the overactivation of both microglia and astrocytes in the hippocampus. frontiersin.org This was associated with a reduction in the neuroinflammatory factors TNF-α and IL-1β. frontiersin.org The interplay between mast cells, microglia, and astrocytes is crucial, and by inhibiting mast cell degranulation, cromoglycate can limit subsequent microglial and astrocyte activation. frontiersin.org

ModelCell TypeKey FindingsReference
SOD1G93A Mouse Model of ALSMicrogliaDelayed disease onset, reduced motor deficits, and decreased pro-inflammatory cytokine expression. dntb.gov.uamassgeneral.org
Alzheimer's Disease Mouse ModelMicrogliaPromoted phagocytosis of amyloid-beta plaques. frontiersin.org
Human HMC3 Microglia Cell LineMicrogliaReduced secretion of multiple inflammatory cytokines and chemokines. nih.gov
Anesthesia-induced Cognitive Impairment Mouse ModelMicroglia & AstrocytesInhibited overactivation in the hippocampus and reduced TNF-α and IL-1β. frontiersin.org
Tibial Fracture Surgery Rat ModelAstrocytesAttenuated surgery-induced astrocyte activation. researchgate.net

Modulation of Neuroinflammatory Markers (e.g., Mast Cell Tryptase)

Cromoglycate(2-), known as disodium cromoglycate (DSCG), has demonstrated the ability to modulate neuroinflammatory markers in preclinical settings, primarily through its action as a mast cell stabilizer. nih.govmdpi.com Mast cells, when activated, release a variety of inflammatory mediators, including tryptase, which are implicated in the pathogenesis of neuroinflammation. nih.govelsevier.es

In a study involving neonatal mice exposed to general anesthesia, a known trigger for neuroinflammation, treatment with DSCG effectively ameliorated the degranulation of mast cells and subsequently reduced the expression of mast cell tryptase (MCT). nih.gov This reduction in MCT was associated with the attenuation of subsequent neuroinflammation, including the activation of microglia and astrocytes. nih.gov Tryptase released from mast cells can directly activate proteinase-activated receptors on neurons, contributing to neuroinflammatory processes. nih.gov The crosstalk between mast cells and glial cells (microglia and astrocytes) is a key element in mediating and regulating neuroinflammation in the brain. nih.gov

Furthermore, research in a rat model of orofacial pain highlighted that cromoglycate's mechanism of action involves the inhibition of mast cell degranulation and the consequent release of pronociceptive mediators. mdpi.com While this study focused on pain, it underscores the fundamental role of cromoglycate in controlling mast cell-derived inflammatory signals, which are also central to neuroinflammation. The stabilization of mast cells by cromoglycate prevents the release of tryptase and other inflammatory molecules, thereby mitigating the downstream inflammatory cascade. nih.govmdpi.com

Table 1: Effect of Disodium Cromoglycate (DSCG) on Neuroinflammatory Markers in Neonatal Mice

MarkerEffect of General AnesthesiaEffect of DSCG TreatmentReference
Mast Cell DegranulationSignificantly InducedEffectively Stabilized nih.gov
Mast Cell Tryptase (MCT) ExpressionSignificantly InducedDecreased nih.gov
Microglia ActivationIncreasedAttenuated nih.gov
Astrocyte ActivationIncreasedAttenuated nih.gov

Preclinical Studies in Models of Cognitive Impairment

Preclinical research has explored the potential of cromoglycate(2-) in animal models of cognitive impairment, with findings suggesting a beneficial role in mitigating cognitive deficits associated with various neurological insults. nih.govnih.govunam.mx

In a mouse model of Alzheimer's disease (AD), treatment with cromolyn (a form of cromoglycate) alone or in combination with ibuprofen (B1674241) demonstrated robust effects in reducing aggregation-prone amyloid-β (Aβ) levels. nih.gov This was achieved by promoting the recruitment of microglia to Aβ deposits and enhancing their phagocytic activity, effectively clearing the pathological protein aggregates. nih.gov Cromolyn was also shown to directly promote the uptake of Aβ42 in microglial cell-based assays, suggesting a neuroprotective mechanism that favors Aβ phagocytosis over a pro-neuroinflammatory state. nih.gov

Another study investigated the effects of disodium cromoglycate (DSCG) on long-term cognitive impairment in neonatal mice exposed to general anesthesia. nih.gov The results indicated that prolonged anesthesia exposure led to long-lasting cognitive impairment. However, treatment with DSCG improved this cognitive impairment by attenuating early mast cell degranulation and the subsequent neuroinflammation, damage to oligodendrocytes, and synaptic damage. nih.gov

Furthermore, in a rat model of severe traumatic brain injury (TBI), subchronic administration of cromoglycate was found to reduce long-term sensorimotor impairment and hippocampal damage and hyperexcitability. unam.mx Animals treated with cromoglycate after TBI showed less evident sensorimotor dysfunction and their hippocampal excitability was similar to that of the control group. unam.mx While there was no significant difference in the reduction of hippocampal volume, neuronal preservation in the hippocampus was similar to that of the sham group, indicating a neuroprotective effect. unam.mx

Table 2: Summary of Cromoglycate(2-) Effects in Preclinical Models of Cognitive Impairment

ModelKey FindingsMechanism of ActionReference
Alzheimer's Disease (Mouse)Reduced Aβ levelsIncreased microglial recruitment and phagocytosis of Aβ nih.gov
Anesthesia-Induced Cognitive Impairment (Mouse)Improved long-term cognitive functionAttenuated neuroinflammation and synaptic damage nih.gov
Traumatic Brain Injury (Rat)Reduced sensorimotor impairment and hippocampal hyperexcitabilityNeuroprotection and preservation of hippocampal neurons unam.mx

Theoretical Neuroprotective Effects and Combined Therapies in Animal Models

The neuroprotective potential of cromoglycate(2-), primarily as sodium cromoglycate, has been investigated in various animal models, both as a standalone therapy and in combination with other agents. mdpi.comnih.govunam.mx The theoretical basis for its neuroprotective effects often stems from its ability to stabilize mast cells and modulate neuroinflammation. nih.govnih.gov

In a mouse model of Alzheimer's disease, cromolyn, when administered in combination with ibuprofen, was effective in reducing levels of the disease-associated amyloid β-protein. nih.gov This combination therapy not only targeted amyloid aggregation but also promoted a neuroprotective microglial activation state that favors the phagocytosis of amyloid deposits over a pro-inflammatory response. nih.gov This suggests a synergistic effect where cromolyn's immunomodulatory properties complement the actions of other therapeutic agents.

The concept of combination therapy is gaining traction in the pursuit of neuroprotection. For instance, studies in Parkinson's disease models have shown that combinations of drugs targeting different disease mechanisms can result in an additive neuroprotective effect, superior to individual treatments. nih.gov While not directly involving cromoglycate, this principle supports the investigation of cromoglycate in combined therapeutic strategies for neurodegenerative diseases.

Furthermore, in a rat model of traumatic brain injury, the subchronic administration of sodium cromoglycate alone demonstrated significant neuroprotective effects, reducing long-term sensorimotor impairment and hippocampal damage. unam.mx This indicates that even as a monotherapy, cromoglycate can exert a considerable neuroprotective influence.

The combination of cromoglycate with magnesium sulfate (B86663) has been explored in a rat model of orofacial pain, a condition with a neuroinflammatory component. mdpi.com The results showed that the combination could prevent the development of inflammatory pain, although the interaction was complex, with magnesium sometimes antagonizing and at other times potentiating cromoglycate's effects depending on the pain phase. mdpi.com This highlights the nuanced interactions that can occur in combination therapies and the need for further investigation to optimize such approaches for neuroprotection.

Gastrointestinal Models

Reduction of Gastric Mucosal Damage in Animal Models

Preclinical studies using various animal models have demonstrated the protective effects of cromoglycate(2-), specifically as disodium cromoglycate (DSCG) or sodium cromoglycate (SCG), against gastric mucosal damage induced by different agents. researchgate.netnih.govnih.gov

In a comparative study in rats, SCG was found to be effective in preventing gastric lesions induced by water immersion restraint stress (WIRS) and indomethacin. researchgate.net The cytoprotective effects of both SCG and another mast cell stabilizer, nedocromil (B1678009) sodium, were associated with the attenuation of ethanol-induced depletion of gastric wall mucus and glutathione (B108866) (GSH), a key antioxidant. researchgate.net Histological examination in a separate study confirmed that DSCG effectively protected the gastric mucosa against ethanol-induced vascular congestion, hemorrhage, epithelial desquamation, and mucosal edema. nih.gov

A study utilizing a pylorus-ligated rat model showed that sodium cromoglycate significantly reduced the ulcer index, gastric volume, free acidity, and total acidity. nih.gov The protective mechanism in this model was attributed to the reinforcement of the mucosal barrier, an increase in pH, and a decrease in aggressive factors like pepsin, coupled with an increase in defensive factors such as mucin. nih.gov The decrease in the protein content of the gastric juice suggested a reduction in the leakage of plasma proteins and an increase in the glycoprotein (B1211001) content of the gastric mucosa, which acts as a protective barrier. nih.gov

Table 3: Protective Effects of Cromoglycate(2-) in Animal Models of Gastric Mucosal Damage

ModelInducing AgentKey FindingsProposed MechanismReference
RatWater Immersion Restraint Stress (WIRS), Indomethacin, EthanolReduced gastric lesions, attenuated depletion of gastric wall mucus and GSH.Mast cell stabilization, cytoprotection. researchgate.net
RatEthanolPrevented gastric lesions, vascular congestion, hemorrhage, and edema.Cytoprotection. nih.gov
RatPylorus LigationReduced ulcer index, gastric volume, acidity; increased mucus.Reinforcement of mucosal barrier, decreased aggressive factors, increased defensive factors. nih.gov

Effects on Intestinal Permeability and Allergen Transport in in vitro and Animal Models

Cromoglycate(2-), as sodium cromoglycate (SCG), has been shown to influence intestinal permeability and the transport of allergens across the intestinal barrier in both in vitro and animal models. nih.govfrontiersin.orgmdpi.com This action is crucial in the context of food allergies, where increased intestinal permeability can facilitate the entry of allergens and trigger an immune response. riaponline.itnih.gov

In a rat model of egg allergy, SCG was found to prevent the exacerbation of IgE-mediated food-allergic reactions induced by aspirin. nih.gov This protective effect was attributed to the inhibition of increases in allergen absorption. nih.gov The study measured the plasma concentrations of ovalbumin (OVA), the allergen, and found that SCG could control its transport across the intestinal barrier. nih.gov

An in vitro study using IPEC-J2 cell monolayers, a model for the small intestinal epithelium, investigated the effect of SCG on the transport of beta-conglycinin, a primary allergen in soybeans. mdpi.com The results indicated that SCG significantly suppressed the absorption and transport of beta-conglycinin hydrolysates in a quantity-dependent manner. mdpi.com This suggests that SCG can directly act on intestinal epithelial cells to modulate allergen transport. mdpi.com

The role of mast cells in regulating intestinal barrier function is well-established. riaponline.itnih.gov Mast cell activation can release mediators that influence intestinal permeability. riaponline.it By stabilizing mast cells, cromoglycate can indirectly contribute to maintaining the integrity of the intestinal barrier. riaponline.itnih.gov Previous studies in rats have shown that increased intestinal permeability during hypersensitivity reactions is dependent on mast cell activation and the release of proteases. nih.gov

Table 4: Effects of Cromoglycate(2-) on Intestinal Permeability and Allergen Transport

ModelAllergen/MarkerKey FindingsReference
Rat model of egg allergyOvalbumin (OVA)Prevented aspirin-exacerbated increases in allergen absorption. nih.gov
IPEC-J2 cell monolayer (in vitro)Beta-conglycinin (soy allergen)Suppressed absorption and transport of beta-conglycinin hydrolysates. mdpi.com
General (review of models)General allergensImplied reduction of intestinal permeability through mast cell stabilization. riaponline.itnih.gov

Role in Mitigating Allergic Reactions to Specific Food Allergens in Animal Models

Animal models of food allergy have been instrumental in demonstrating the efficacy of cromoglycate(2-), specifically as sodium cromoglycate (SCG), in mitigating allergic reactions to specific food allergens. nih.govfrontiersin.org These models, which often use allergens like cow's milk, egg, and peanut, have provided valuable insights into the mechanisms of food allergy and the potential for therapeutic interventions. frontiersin.orgnih.gov

In a rat model of egg allergy, SCG was shown to prevent the exacerbation of IgE-mediated food-allergic reactions that were induced by aspirin. nih.gov This finding is significant as it points to a specific application of cromoglycate in managing food allergies that are worsened by certain co-factors. The study concluded that SCG's ability to inhibit the increased absorption of the allergen was key to its protective effect. nih.gov

While direct studies on cromoglycate's effect on other specific food allergens were not found within the provided search results, the established mechanism of action of cromoglycate as a mast cell stabilizer is broadly applicable to various IgE-mediated allergic reactions. riaponline.itnih.gov Mast cell degranulation is a central event in the allergic cascade triggered by numerous food allergens. nih.gov By inhibiting this process, cromoglycate can theoretically reduce the severity of allergic reactions to a wide range of food proteins.

The development of animal models for specific food allergies, such as peanut and cow's milk, has been crucial for testing potential therapies. nih.gov These models allow for the investigation of immunological pathways and the preclinical evaluation of treatments. frontiersin.orgnih.gov The demonstrated success of SCG in the egg allergy model provides a strong rationale for its potential utility in mitigating reactions to other significant food allergens.

Other Preclinical Disease Model Investigations

Chronic Obstructive Pulmonary Disease (COPD) Models

The investigation of Cromoglycate(2-) in preclinical models of Chronic Obstructive Pulmonary Disease (COPD) has primarily focused on its role as a mast cell stabilizer, targeting the inflammatory pathways characteristic of the disease. Various animal models, including rats, mice, and horses, have been employed to elucidate its potential therapeutic effects.

In a rat model of COPD induced by intermittent exposure to nitrogen dioxide, histological analysis revealed a significant accumulation of mast cells in the lung tissue. The administration of sodium cromoglycate was shown to inhibit the degranulation of these mast cells. This action effectively prevented the development of nerve-stimulated bronchial smooth muscle hyperactivity, a key feature of obstructive airway diseases. nih.gov Furthermore, cromoglycate was also found to inhibit histamine- or adenosine-induced hyperactivity in bronchial smooth muscle in both the COPD model and control rats, suggesting a mechanism mediated through the inhibition of mast cell degranulation and subsequent histamine release. nih.govresearchgate.net

Studies using mouse models of cigarette smoke (CS)-induced COPD have further explored the role of mast cells and the effects of cromoglycate. In one model, emphysema induced by the Toll-like receptor 7 (TLR7) agonist, imiquimod, was significantly reduced in mice treated with cromolyn, a mast cell stabilizer. nih.gov This treatment was also associated with lower levels of mouse mast cell protease-6 (mMCP-6) protein in the lungs. tandfonline.com These findings suggest that by stabilizing mast cells, cromoglycate can mitigate key pathological features of experimental COPD, including inflammation, small airway remodeling, and emphysema. nih.govtandfonline.com

Equine models of COPD, often referred to as recurrent airway obstruction (RAO) or heaves, provide a naturally occurring large animal model of allergic airway disease with similarities to human COPD. Prophylactic treatment with inhaled sodium cromoglycate has been shown to be an effective method for controlling the clinical signs of COPD in horses. nih.gov In studies where COPD-affected horses were exposed to natural antigens like poor-quality straw bedding, a course of cromoglycate treatment led to a significant duration of remission from clinical signs. nih.gov For instance, a single daily dose for four consecutive days prevented clinical signs for an average of 24.3 days. nih.gov Similarly, pre-treatment with sodium cromoglycate before an antigen challenge with Micropolyspora faeni prevented the typical exacerbation of the respiratory disease. nih.gov

Table 1: Summary of Cromoglycate(2-) Activity in Preclinical COPD Models

Animal Model Induction Method Key Findings Reference(s)
Rat Nitrogen Dioxide Exposure Inhibited mast cell degranulation; Prevented nerve-stimulated bronchial smooth muscle hyperactivity. nih.govresearchgate.net
Mouse Cigarette Smoke (CS) / TLR7-agonist (Imiquimod) Reduced imiquimod-induced emphysema; Lowered mast cell protease levels in the lungs. nih.govtandfonline.com
Horse Natural Antigen Exposure (e.g., poor quality straw) Provided prophylactic control of clinical signs; Prevented antigen-induced exacerbation of disease. nih.govnih.gov
Horse Hypersensitivity to Micropolyspora faeni Prevented exacerbation of respiratory disease following antigen challenge. nih.gov

Potential in Cancer Cell Line Studies (e.g., Reduction of Viability, Inhibition of Proliferation, Induction of Apoptosis)

The potential of Cromoglycate(2-) as an anti-cancer agent has been explored in a variety of cancer cell line studies, with research focusing on its effects on cell viability, proliferation, and apoptosis. nih.gov The findings suggest that cromoglycate can exert anti-neoplastic effects, although its efficacy can vary significantly depending on the cancer type and experimental context.

In vitro studies have demonstrated that cromoglycate can significantly reduce the viability and inhibit the proliferation of several human cancer cell lines in a dose-dependent manner. researchgate.nettandfonline.com Research involving colorectal adenocarcinoma (Caco-2), hepatocellular carcinoma (HepG2), mammary gland carcinoma (MCF7), and larynx carcinoma (Hep-2) cell lines showed that cromolyn sodium exhibited cytotoxic effects with an IC₅₀ value of 4.16 μM. tandfonline.comcabidigitallibrary.org Another study focusing on the colon cancer cell line HT-29 reported an IC₅₀ of 2.33 μM and found that cromolyn was more than three times more selective in inhibiting cancer cell proliferation compared to normal epithelial cells (MCF-10). nih.gov

A primary mechanism underlying these anti-cancer effects appears to be the induction of apoptosis. In colon cancer cells, cromolyn was found to induce significantly higher rates of apoptosis (61%) compared to the conventional chemotherapeutic agent doxorubicin (B1662922) (52%). nih.gov This apoptotic induction is supported by molecular evidence showing that cromolyn treatment leads to a significant elevation in the expression of the pro-apoptotic gene caspase-3 and a reduction in the expression of the anti-apoptotic protein survivin. nih.govresearchgate.nettandfonline.com

However, the effects of cromoglycate are not universally cytotoxic across all cancer cell lines. For instance, studies on mouse (MB49) and human (T24 and 5637) bladder cancer cell lines found that cromolyn did not directly affect the viability or cell numbers at concentrations of 25 μM and 50 μM. nih.gov This highlights the differential sensitivity of various cancer cells to the compound.

Furthermore, the role of cromoglycate in the tumor microenvironment can be complex. While it has shown direct anti-cancer effects in some cell lines, other studies point towards an indirect mechanism of action by modulating immune cells, such as mast cells. In some in vivo models, such as subcutaneous colon cancer models, cromolyn treatment suggested a reduction in tumor weight, though the results were not always statistically significant. nih.govnih.gov Conversely, in a subcutaneous bladder cancer model, a continuous treatment protocol with cromolyn resulted in a pro-tumorigenic effect, with an increased tumor burden, suggesting that its interaction with the tumor microenvironment can lead to contrasting outcomes. nih.gov

Table 2: Effects of Cromoglycate(2-) on Various Cancer Cell Lines

Cell Line Cancer Type Effect Key Findings Reference(s)
HT-29 Colon Cancer Inhibition of Proliferation, Induction of Apoptosis IC₅₀ of 2.33 μM; 61% apoptosis rate; Selectivity Index of 3.15 vs. normal cells. nih.gov
Caco-2 Colorectal Adenocarcinoma Cytotoxicity, Reduced Viability & Proliferation Part of a panel with a combined IC₅₀ of 4.16 μM for cromolyn. tandfonline.comcabidigitallibrary.org
HepG2 Hepatocellular Carcinoma Cytotoxicity, Reduced Viability & Proliferation Part of a panel with a combined IC₅₀ of 4.16 μM for cromolyn; Increased apoptosis. researchgate.nettandfonline.comcabidigitallibrary.org
Hep-2 Larynx Carcinoma Cytotoxicity, Reduced Viability & Proliferation Part of a panel with a combined IC₅₀ of 4.16 μM for cromolyn; Increased apoptosis. researchgate.nettandfonline.comcabidigitallibrary.org
MB49, T24, 5637 Bladder Cancer No direct effect on viability No change in cell numbers observed at concentrations up to 50 μM. nih.gov

Compound Name Table

Compound Name
Adenosine
Benzo[a]pyrene
Caspase-3
Cromoglycate(2-)
Cromolyn
Cromolyn sodium
Disodium cromoglycate
Doxorubicin
Heparin
Histamine
Imiquimod
Naproxen
Nitrogen dioxide
Survivin

Structure Activity Relationships Sar and Chemical Modifications of Cromoglycate 2

Analysis of Structural Requirements for Mast Cell Stabilizing Activity

The fundamental structure of Cromoglycate(2-) consists of two chromone-2-carboxylate rings linked by a central propan-2-ol moiety. researchgate.net Early research using the passive cutaneous anaphylaxis (PCA) reaction in rats as a screening model identified several key structural features necessary for its mast cell stabilizing activity. researchgate.net

Key structural requirements include:

Two Chromone (B188151) Rings: The presence of two planar chromone ring systems is a primary requisite for activity.

Carboxylic Acid Groups: The carboxylate groups at the 2-position of each chromone ring are crucial for the compound's biological function. Their acidity is believed to be related to the biological activity. grafiati.com

Linking Chain: A flexible linking chain connecting the two chromone nuclei is essential. The length and nature of this linker significantly influence the molecule's efficacy.

Influence of Substituents and Linkage Positions on Biological Activity

Modifications to the substituents and the positions of the linkages on the cromoglycate scaffold have profound effects on its mast cell stabilizing properties.

Substituents on the Chromone Ring: The introduction of various substituents onto the chromone rings can modulate activity. For example, studies on 2-styrylchromones, which are structurally related to cromoglycate, have shown that lower alkyl groups at the 3-position can increase oral activity. up.pt Additionally, the pattern of hydroxylation on the benzopyrone moiety can impact the potency of related compounds in inhibiting certain enzymes. up.pt The electronic effects of substituents, whether electron-donating or electron-withdrawing, also play a role in the biological activity of chromone derivatives. acs.org

The following table summarizes the effects of some of these modifications:

ModificationEffect on ActivityReference
Introduction of lower alkyl groups at the 3-position of the chromone ringIncreased oral activity in related 2-styrylchromones up.pt
Varied hydroxylation patterns on the benzopyrone moietyAltered enzyme inhibition potency in related compounds up.pt
Changes in the linkage position of the central chainSignificant impact on biological activity researchgate.net
Introduction of electron-donating or -withdrawing groupsModulated biological activity of chromone derivatives acs.org

Role of Chromone Nuclei Coplanarity in Activity

A significant finding from SAR studies is the importance of the coplanarity of the two chromone nuclei for mast cell stabilizing activity. researchgate.net It is suggested that the ability of the two chromone ring systems to lie in the same plane is a critical factor for effective interaction with its biological target. researchgate.net This hypothesis is supported by the observation that analogs with restricted rotation around the linking chain, which enforces coplanarity, often exhibit enhanced activity. The planarity of the chromen-4-one unit has also been shown to be critical for the inhibitory activity of some chromone analogs against interleukin-5. nih.gov

Comparison of Cromoglycate(2-) Analogs: Potency and Mechanistic Divergence

The development of cromoglycate analogs has led to compounds with varying potencies and, in some cases, different mechanisms of action.

Nedocromil (B1678009): Nedocromil sodium, a pyranoquinoline derivative, is structurally related to cromolyn (B99618) sodium and demonstrates comparable or even higher efficacy in some clinical settings. frontiersin.orgtudublin.ie It is considered more potent than cromolyn sodium in inhibiting histamine (B1213489) release from human pulmonary mast cells. tudublin.ie

Lodoxamide: Lodoxamide and its derivatives show high anti-allergic activity and are noted to be more potent than cromolyn in certain applications, such as allergic conjunctivitis. frontiersin.orgmsdvetmanual.com

Ketotifen: While also a mast cell stabilizer, ketotifen's ability to inhibit passively induced skin allergy and allergic airway obstruction is reported to be significantly stronger than that of cromolyn. frontiersin.org

Pemirolast: This compound is another mast cell stabilizer that can be used for allergic conditions and is considered as efficacious as nedocromil sodium in treating ragweed allergic conjunctivitis, with potentially better comfort upon application. frontiersin.org

The table below provides a comparison of the relative potency of some cromoglycate analogs.

AnalogRelative Potency/EfficacyReference
NedocromilMore potent than cromolyn in inhibiting histamine release from human pulmonary mast cells. tudublin.ie
LodoxamideMore potent than cromolyn for allergic conjunctivitis. frontiersin.orgmsdvetmanual.com
Ketotifen6 and 50 times stronger than cromolyn in inhibiting passively induced skin allergy and allergic airway obstruction, respectively. frontiersin.org
PemirolastAs efficacious as nedocromil sodium for ragweed allergic conjunctivitis. frontiersin.org

Mechanistically, while cromoglycate is primarily known as a mast cell stabilizer that likely interferes with calcium transport, some of its analogs may have additional or divergent modes of action. nih.gov For instance, some flavonoids, which share a structural backbone with a part of cromolyn, have been identified as possessing mast cell stabilization activity. frontiersin.org

Design and Synthesis of Novel Cromoglycate(2-) Analogs for Enhanced Preclinical Activity

The insights gained from SAR studies have guided the rational design and synthesis of new cromoglycate analogs with the aim of improving their pharmacological properties. nih.govresearchgate.net Researchers have explored various synthetic routes to create derivatives with enhanced potency and better pharmacokinetic profiles. researchgate.net

One approach has been the synthesis of analogs with modified linking chains or substituent groups on the chromone rings. For example, a study focused on designing and synthesizing cromolyn analogs to block the interaction between S100P and its receptor RAGE for potential use in pancreatic cancer therapy. aacrjournals.org In this study, the analog 5-methyl cromolyn (C5OH) was found to be more potent than the parent compound. aacrjournals.org

Another strategy involves creating hybrid molecules that combine the cromoglycate scaffold with other pharmacologically active moieties. The synthesis of novel chromenone derivatives has also been pursued to develop inhibitors of other inflammatory mediators, such as interleukin-5. nih.gov These efforts have led to the identification of compounds with significant preclinical activity, demonstrating the continued potential for developing improved mast cell stabilizers based on the cromoglycate template.

Theoretical and Computational Studies of Cromoglycate 2

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that establishes correlations between the chemical structure of molecules and their biological or physicochemical activities. This methodology is instrumental in drug discovery and development, enabling the prediction of activity for novel compounds based on their structural features. QSAR models are typically built by identifying molecular descriptors—numerical representations of a molecule's structure, properties, or electronic characteristics—and then employing statistical or machine learning techniques to correlate these descriptors with observed activities.

The development of a QSAR model involves several key phases: data preparation, model building, and rigorous validation. Data preparation includes collecting a set of compounds with known activities and calculating relevant molecular descriptors. Model building involves selecting appropriate statistical methods, such as multiple linear regression (MLR), artificial neural networks (ANN), or comparative molecular field analysis (CoMFA) for 3D-QSAR. Validation is a critical step to ensure the model's reliability and predictive power, employing techniques like cross-validation (e.g., Leave-One-Out, LOO) and external validation. Common metrics used to assess model performance include the coefficient of determination (R²), cross-validated R² (q²), and root mean squared error (RMSE). While specific QSAR studies focusing on Cromoglycate(2-) were not detailed in the provided search results, the principles of QSAR are widely applied across various chemical and biological domains to guide molecular design and predict efficacy.

QSAR MethodologyDescriptionKey Metrics for Validation
2D-QSAR Relates biological activity to molecular descriptors derived from 2D representations of molecules (e.g., topological indices, physicochemical properties like logP).R² (Coefficient of Determination), RMSE (Root Mean Squared Error), Correlation Coefficient (r)
3D-QSAR Incorporates the three-dimensional shape and interaction potentials (e.g., steric, electrostatic fields) of molecules to establish structure-activity correlations.Q² (Cross-Validated R²), R² (Goodness-of-fit), Predictive R² (R²pred)
Machine Learning (ML) Approaches Utilizes algorithms (e.g., Artificial Neural Networks, Support Vector Machines, Gradient Boosting) to build predictive models, often handling complex, non-linear relationships.R², RMSE, Accuracy, AUC (Area Under the Curve), Specificity, Sensitivity
Model Validation Techniques Internal validation (e.g., k-fold cross-validation, LOO) assesses model reliability on the training set. External validation evaluates the model's predictive ability on independent, unseen data.q² (Internal Validation), R²pred (External Validation), Y-Randomization

Application of NMR Weak-Aligning Media for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure and dynamics. In solution, molecules tumble isotropically, meaning their orientation is random. However, by introducing a weak alignment medium, the tumbling of solute molecules can be partially restricted, leading to anisotropic NMR parameters. Residual Dipolar Couplings (RDCs) are particularly valuable anisotropic NMR parameters that arise from the through-space dipole-dipole interaction between nuclei. These couplings are sensitive to the relative orientation of internuclear vectors with respect to the magnetic field, providing crucial information about molecular conformation and stereochemistry, which is often difficult to obtain from standard isotropic NMR measurements alone.

Disodium (B8443419) Cromoglycate (DSCG), also known as Cromolyn (B99618), has emerged as a significant component in the development of water-compatible NMR weak-aligning media. DSCG forms chromonic liquid crystal (LC) phases when dissolved in water, and these phases can align in the presence of an external magnetic field. This alignment property allows DSCG-based media to orient solute molecules, thereby enabling the measurement of RDCs. Studies have shown that DSCG in aqueous solutions, particularly when mixed with brine, can provide an optimal degree of alignment for recording high-quality ¹H-¹³C dipolar couplings with good accuracy. While the nematic (N) phase of DSCG can sometimes induce a very strong alignment, modified DSCG phases, such as the Nd phase, offer a smaller degree of alignment and improved sample homogeneity, making them suitable for structural elucidation of various small organic molecules, including carbohydrates. The ability to use water-compatible alignment media like DSCG is particularly advantageous for studying biomolecules and polar organic compounds.

Alignment Medium ComponentPhase/FormulationKey Application in NMRAdvantagesLimitations/Considerations
Disodium Cromoglycate (DSCG) Chromonic Liquid Crystal Phases (e.g., N, Nd) in aqueous solutionOrientation of solute molecules for RDC measurementWater-compatible, forms aligned phases in magnetic fields, enables structural elucidation of polar molecules.N phase can induce excessive alignment; Nd phase offers better homogeneity and manageable RDC magnitudes.
DSCG/Brine Mixtures Optimized DSCG concentrations in the presence of brine (e.g., NaCl)Achieving optimal alignment for accurate RDC measurementsEnhances alignment quality and stability for specific solute types.Compositional optimization may be required for different guest molecules.
Residual Dipolar Couplings (RDCs) Anisotropic NMR parameter derived from aligned moleculesProvides information on molecular conformation, relative stereochemistry, and internuclear vector orientations.Highly sensitive to structural details, complements isotropic NMR data.Requires weak alignment media, data analysis can be complex, sensitive to alignment tensor determination.

Compound List:

Cromoglycate(2-)

Disodium Cromoglycate (DSCG)

Cromolyn

Degradation Pathways and Stability for Research Applications

Identification of Degradation Products (e.g., Alkaline Hydrolysis Products)

The primary degradation pathway for Cromoglycate(2-) is through alkaline hydrolysis. mdpi.comresearchgate.net This process involves the opening of the γ-pyrone ring of the chromone (B188151) nucleus, leading to the formation of bisacetophenone derivatives. researchgate.net Studies have identified two major degradation products (Deg1 and Deg2) depending on the solvent used for the alkaline hydrolysis. mdpi.com

In an aqueous alkaline solution (e.g., aqueous potassium hydroxide), Cromoglycate(2-) degrades to yield Deg1. mdpi.comresearchgate.net This product, a reported pharmacopeial impurity, is formed by refluxing with aqueous KOH followed by acidification. mdpi.com

When degradation occurs in an alcoholic alkaline solution (e.g., alcoholic sodium hydroxide), a different product, Deg2, is formed. mdpi.comresearchgate.net The preparation involves heating Cromoglycate(2-) with alcoholic NaOH. mdpi.com Another product mentioned as resulting from the alkaline hydrolysis of sodium cromoglicate is a phenol (B47542) derivative. nih.gov

Table 1: Identified Alkaline Degradation Products of Cromoglycate(2-)

Degradation ProductSystematic NameCondition of FormationSource
Deg11-{2-[3-(2-Acetyl-3-hydroxy-phenoxy)-2-hydroxypropoxy]-6-hydroxy-phenyl}-ethanoneAlkaline hydrolysis in aqueous solution (e.g., 10% aqueous KOH) mdpi.comresearchgate.net
Deg24-(2-{3-[2-(3-Carboxy-3-oxo-propionyl)-3-hydroxy-phenoxy]-2-hydroxy-propoxy}-6-hydroxy-phenyl)-2,4-dioxo-butyric acid tetra-sodium saltAlkaline hydrolysis in alcoholic solution (e.g., 10% alcoholic NaOH) mdpi.comresearchgate.net

Kinetic Studies of Cromoglycate(2-) Degradation in Research Media

Kinetic studies are crucial for understanding the rate at which Cromoglycate(2-) degrades under specific experimental conditions. The degradation of the compound has been shown to follow first-order kinetics. researchgate.netnih.gov

In studies involving topical formulations, the degradation rate of sodium cromoglycate (SCG) was evaluated at different temperatures. nih.gov In a Creamgel formulation, the degradation rate was 0.018% per month at 25 °C and increased to 0.057% per month at 40 °C. nih.gov For a cream based on Eucerinum, the rates were 0.012% per month at 25 °C and 0.045% per month at 40 °C. nih.gov A significant degradation of over 10% was noted in these formulations after 6 months of storage at 40 °C. nih.gov

Further kinetic research has been conducted on conjugates of cromoglycic acid with dextran (B179266) and inulin (B196767). researchgate.net The release of cromoglycate from these conjugates, a form of degradation of the conjugate to release the active molecule, also followed first-order kinetics. researchgate.net In a buffer solution at pH 7.4 and 37°C, the half-life for release from the dextran conjugate was 136 minutes, and from the inulin conjugate, it was 124 minutes. researchgate.net The presence of biological media like plasma accelerated this release, with the half-life for both conjugates being approximately 60 minutes in fresh human plasma. researchgate.net

Table 2: Kinetic Data for Cromoglycate(2-) Degradation

Research Medium/FormulationConditionKinetic ModelRate/Half-lifeSource
Creamgel25 °CFirst-Order0.018%/month degradation rate nih.gov
Creamgel40 °CFirst-Order0.057%/month degradation rate nih.gov
Eucerinum Cream25 °CFirst-Order0.012%/month degradation rate nih.gov
Eucerinum Cream40 °CFirst-Order0.045%/month degradation rate nih.gov
Cromoglycate-dextran conjugate (CGA-dex)Buffer pH 7.4, 37 °CFirst-Ordert½ = 136 min researchgate.net
Cromoglycate-inulin conjugate (CGA-inu)Buffer pH 7.4, 37 °CFirst-Ordert½ = 124 min researchgate.net
CGA-dexFresh human plasmaFirst-Ordert½ ≈ 60 min researchgate.net
CGA-inuFresh human plasmaFirst-Ordert½ ≈ 60 min researchgate.net

Stability-Indicating Analytical Method Development

To accurately quantify Cromoglycate(2-) in the presence of its degradation products, stability-indicating analytical methods are required. lhasalimited.orginnovareacademics.in Such methods must be able to separate the intact drug from any degradants and impurities. lhasalimited.org High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly developed and validated for this purpose. tandfonline.comjocpr.com

Several reversed-phase HPLC (RP-HPLC) methods have been established. jocpr.comresearchgate.net One such method utilizes an Agilent Zorbax ODS (C18) column with a mobile phase of methanol (B129727) and water (75:25, v/v) and UV detection at 254 nm, which successfully separated sodium cromoglycate from its degradation product. jocpr.comresearchgate.net Another HPLC method employed a C18 column with a mobile phase of acetonitrile (B52724), methanol, and 0.05 M potassium dihydrogenphosphate (20:30:50, by volume), adjusted to pH 2.5, with UV detection at 240 nm. tandfonline.com A different HPLC method used a mobile phase of acetonitrile and 20 mM phosphate (B84403) buffer at pH 5 (25:75, v/v) with a Hypersil BDS C18 column and UV detection at 240 nm. nih.gov

An HPTLC-spectrodensitometry method has also been developed, using silica (B1680970) gel 60 F254 plates and a developing system of ethyl acetate (B1210297) and methanol (9:1, v/v), with detection at 240 nm. tandfonline.com Furthermore, spectrophotometric and chemometric methods have been established for the simultaneous determination of cromolyn (B99618) sodium and its alkaline degradation products, Deg1 and Deg2. mdpi.com

Table 3: Examples of Stability-Indicating Analytical Methods for Cromoglycate(2-)

TechniqueColumn/Stationary PhaseMobile Phase/Developing SystemDetectionSource
HPLCAgilent Zorbax ODS (C18)Methanol: Water (75:25, v/v)UV at 254 nm jocpr.comresearchgate.net
HPLCC18 columnAcetonitrile: Methanol: 0.05 M Potassium Dihydrogenphosphate (20:30:50, by volume), pH 2.5UV at 240 nm tandfonline.com
HPTLCSilica gel 60 F254Ethyl Acetate: Methanol (9:1, v/v)Densitometry at 240 nm tandfonline.com
HPLCHypersil BDS C18 (250 x 4.6 mm, 5 µm)Acetonitrile: 20 mM Phosphate Buffer pH 5 (25:75, v/v)UV at 240 nm nih.gov
Spectrophotometry/ChemometricsNot ApplicableNot ApplicablePeak amplitudes at 367.8 nm (CS), 373.8 nm (Deg1), 310.6 nm (Deg2) mdpi.com

Compound Index

Future Directions and Emerging Research Avenues for Cromoglycate 2

Elucidating Unresolved Mechanisms of Action

Despite its clinical use for several decades, the precise molecular mechanisms by which cromoglycate(2-), also known as cromolyn (B99618), exerts its therapeutic effects remain a subject of ongoing investigation. researchgate.netfrontiersin.orgnih.gov While traditionally classified as a mast cell stabilizer that inhibits the release of histamine (B1213489) and other inflammatory mediators, this explanation is not considered to be its sole mode of action. frontiersin.orgdrugbank.com Research has pointed to several areas where further clarification is needed.

A significant focus of current research is the G-protein-coupled receptor 35 (GPR35). researchgate.netscite.ai Cromoglycate has been identified as an agonist for this receptor, which is expressed on various immune cells, including mast cells, basophils, and eosinophils. researchgate.netscite.ai Activation of GPR35 is thought to contribute to the inhibition of mast cell degranulation. researchgate.net However, the downstream signaling pathways following GPR35 activation by cromoglycate are not fully understood. Some studies suggest that GPR35 mRNA is upregulated after mast cells are exposed to IgE antibodies, hinting at a complex regulatory role in allergic responses. researchgate.net

Another area of inquiry revolves around the phosphorylation of a 78kD mast cell protein, which appears to be induced by cromoglycate and results in the inhibition of mast cell activation. frontiersin.org The identity and function of this protein, as well as the kinase responsible for its phosphorylation, are yet to be fully elucidated. Furthermore, the observation that the inhibitory effect of cromoglycate can be negated by phorbol (B1677699) esters suggests an interaction with protein kinase C (PKC) signaling pathways, which warrants deeper investigation. frontiersin.orgnih.gov

The timing of drug administration relative to the degranulating agent is also a critical factor in cromoglycate's efficacy, a phenomenon that points towards its involvement in an endogenous control mechanism that regulates mediator release. frontiersin.org The exact nature of this temporal dependency and the underlying molecular switches are not yet clear.

Exploration of Novel Molecular Targets and Pathways

Beyond its established role in mast cell stabilization, research is uncovering novel molecular targets and pathways for cromoglycate(2-), suggesting a broader range of pharmacological effects. frontiersin.orgmdpi.com These findings are expanding the potential therapeutic applications of this well-established drug.

One of the most promising novel targets is the G-protein-coupled receptor 35 (GPR35). researchgate.netnih.gov Cromoglycate acts as an agonist at this receptor, which is not only found on mast cells but also on other immune cells and in the gastrointestinal tract. researchgate.netfrontiersin.org The activation of GPR35 by cromoglycate has been linked to the inhibition of substance P release, which plays a role in colonic nociception, suggesting a potential utility in treating visceral pain. nih.govcam.ac.uk

Research has also indicated that cromoglycate's actions may extend to other immune cells beyond mast cells, such as NK cells, eosinophils, monocytes, and platelets. mdpi.comnih.gov It has been shown to inhibit neutrophil recruitment and the release of eicosanoids and cytokines, suggesting a direct effect on these cells independent of mast cell participation. frontiersin.org This broadens the potential anti-inflammatory applications of cromoglycate to conditions where these cells play a primary role.

Furthermore, some evidence suggests a link between cromoglycate and the protein Annexin A1 (Anx-A1). frontiersin.orgnih.gov It has been hypothesized that cromoglycate may promote the release of Anx-A1, which in turn mediates some of its anti-inflammatory effects. frontiersin.orgnih.gov This interaction with the Anx-A1 pathway represents another avenue for understanding its diverse pharmacological actions. The compound's ability to inhibit the release of various mediators and influence multiple inflammatory pathways underscores the need for continued exploration of its molecular interactions. nih.gov

Development of Advanced Preclinical Models for Mechanistic Studies

To unravel the complex and sometimes contradictory findings surrounding cromoglycate's mechanism of action, the development of more sophisticated preclinical models is crucial. The variability in response to cromoglycate observed between different species, for instance, with some studies questioning its efficacy in mice compared to rats, highlights the need for models that more accurately reflect human physiology. frontiersin.orgresearchgate.net

Future research would benefit from the use of humanized mast cell models and co-culture systems that can better replicate the cellular interactions within specific tissues. The use of genetically modified animal models, such as GPR35 knockout mice, has already been instrumental in confirming the role of this receptor in mediating some of cromoglycate's effects. nih.govcam.ac.uk Further development of such models, including those with specific mutations in potential target proteins, will be invaluable.

Advanced in vitro models, such as organ-on-a-chip technology, could provide a more dynamic and physiologically relevant environment to study the effects of cromoglycate on mast cell degranulation and its interactions with other cell types in a controlled manner. These microfluidic devices can mimic the architecture and function of human organs, offering a powerful tool for mechanistic studies.

Moreover, given the challenges in translating findings from animal models to clinical efficacy, the use of ex vivo human tissue models will be increasingly important. Studying the effects of cromoglycate on fresh human tissue samples, such as biopsies from patients with allergic or inflammatory conditions, can provide more direct insights into its therapeutic potential and mechanisms in humans.

Design of Next-Generation Cromoglycate(2-) Derivatives with Tuned Pharmacological Profiles

The development of next-generation cromoglycate(2-) derivatives offers the potential to create compounds with improved pharmacokinetic properties and more targeted pharmacological effects. researchgate.netepo.org While cromoglycate has a good safety profile, its poor oral absorption has limited its systemic applications. tandfonline.com

Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the cromoglycate scaffold affect its biological activity. nih.govacs.org These studies provide a foundation for designing new analogs. For instance, research has explored the synthesis of various related compounds to investigate their anti-allergic properties. nih.govresearchgate.net

Future design efforts could focus on several key areas:

Enhanced Bioavailability: Modifying the chemical structure to improve absorption after oral administration would significantly broaden the therapeutic potential of cromoglycate-like drugs. This could involve creating prodrugs that are metabolized into the active form in the body. researchgate.net

Increased Potency and Selectivity: By fine-tuning the molecular structure, it may be possible to develop derivatives with higher affinity and selectivity for specific targets, such as GPR35, or to modulate their activity on different downstream signaling pathways. researchgate.net

Multifunctional Ligands: Designing molecules that combine the mast cell-stabilizing properties of cromoglycate with other therapeutic actions, such as antihistaminic or anti-inflammatory effects, could lead to more effective treatments for complex allergic and inflammatory diseases.

Targeted Delivery: Conjugating cromoglycate derivatives to targeting moieties could enable their specific delivery to sites of inflammation, maximizing efficacy while minimizing potential side effects.

The synthesis of fluorinated cromoglycate derivatives for use in imaging studies is one example of how chemical modifications are being used to create new tools for research. epo.org Continued innovation in medicinal chemistry will be essential for realizing the full therapeutic potential of this class of compounds.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of cromoglycate's(2-) mechanisms of action can be significantly advanced through the integration of multi-omics data. uv.es This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and molecular changes induced by the compound. nih.govfrontlinegenomics.com

A study investigating the transcriptomic and metabolomic responses of rat basophilic leukemia (RBL-2H3) cells to sodium cromoglycate under hypoxic conditions identified alterations in several key pathways, including arachidonic acid metabolism, glutathione (B108866) metabolism, and the AMPK pathway. umsida.ac.id Metabolomic analysis revealed changes in the levels of numerous metabolites, such as amino acids, fatty acids, and organic acids. umsida.ac.id Specifically, glutathione, Val-Val, Arg-Glu, Pro-Glu, and 1-Stearoyl-rac-glycerol were upregulated, while cytidine, hypoxanthine, histamine, and Pro-Asp were decreased. umsida.ac.id

Another metabolomics study on the effects of Shegan Mahuang Decoction, a traditional Chinese medicine formula with anti-asthmatic properties, identified 28 significantly changed metabolites, with 24 being downregulated after treatment. researchgate.net The affected metabolic pathways included sphingolipid metabolism and arachidonic acid metabolism. researchgate.net While not a direct study of cromoglycate, it highlights the power of metabolomics in elucidating the mechanisms of anti-asthmatic treatments.

Future research should aim to integrate data from multiple omics platforms to build comprehensive models of cromoglycate's effects. For example, combining transcriptomic data on gene expression changes with proteomic data on protein abundance and post-translational modifications can provide a more complete picture of the signaling cascades involved. Integrating these datasets with metabolomic profiles can then link these molecular changes to functional outcomes. acs.org This systems-level approach will be crucial for identifying novel biomarkers of drug response and for uncovering the full spectrum of cromoglycate's therapeutic actions. researchgate.net

Investigating Novel Research Applications Beyond Traditional Areas (e.g., Regenerative Medicine, Advanced Materials)

Emerging research is beginning to explore the potential of cromoglycate(2-) in novel applications beyond its traditional use in allergic and inflammatory diseases. These new avenues of investigation could lead to unexpected therapeutic benefits and innovative technologies.

In the field of regenerative medicine, the anti-inflammatory and cell-stabilizing properties of cromoglycate could be beneficial. For instance, by modulating the inflammatory microenvironment, cromoglycate might enhance tissue repair and regeneration processes. Its ability to inhibit mast cell degranulation could be relevant in conditions where mast cells are implicated in tissue remodeling and fibrosis. researchgate.net

The unique chemical structure of cromoglycate and its derivatives may also lend itself to applications in advanced materials. The self-assembly properties of certain chromone-based molecules could be exploited to create novel biomaterials with specific biological activities. X-ray crystallographic studies of disodium (B8443419) cromoglycate have revealed interesting structural features, including the formation of water-filled channels in the crystal lattice, which could inspire the design of new materials with controlled release properties. scispace.com

Furthermore, the exploration of cromoglycate's effects on the central nervous system is a growing area of interest. Studies have suggested that mast cell activation can contribute to neuroinflammation, and that cromoglycate may have a protective role. acs.orgfrontiersin.org For example, research has shown that cromoglycate can improve long-term cognitive impairment after general anesthesia exposure in neonatal mice by inhibiting mast cell-mediated neuroinflammation. frontiersin.org This opens up the possibility of repurposing cromoglycate for neurological and psychiatric disorders where neuroinflammation is a contributing factor.

The investigation of cromoglycate in these non-traditional areas is still in its early stages, but it highlights the potential for this well-established drug to find new life in unexpected applications.

Q & A

Q. Can cromoglycate(2-) derivatives (e.g., KY-556) overcome bioavailability limitations while retaining anti-allergic activity?

  • Methodological Answer: Profile pro-drug metabolism using LC-MS/MS in rodent plasma and lung tissue. Compare inhibitory effects on PCA (passive cutaneous anaphylaxis) and airway hyperresponsiveness between oral KY-556 and inhaled cromoglycate. Assess duration of action and dose-response curves .

Q. What role does cromoglycate(2-) play in non-respiratory applications, such as neuropathic pain or ocular inflammation?

  • Methodological Answer: Use rodent incisional pain models (e.g., guarding pain scores) and microglial activation assays. For ocular studies, quantify corneal staining reduction in rabbit irritation models post-administration, as in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.